Tiodazosin
Description
BL 5111A is for mono-HCl; RN given refers to parent cpd; structure in third source
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O4S/c1-27-12-8-10-11(9-13(12)28-2)20-17(21-14(10)19)25-6-4-24(5-7-25)16(26)15-22-23-18(29-15)30-3/h8-9H,4-7H2,1-3H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULPYFRDYRZMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=NN=C(O4)SC)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217180 | |
| Record name | Tiodazosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66969-81-1 | |
| Record name | Tiodazosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66969-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiodazosin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066969811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiodazosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIODAZOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQI0PYJ799 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tiodazosin's Mechanism of Action on Alpha-1 Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
Tiodazosin, like other quinazoline-based alpha-1 blockers, exerts its pharmacological effects by selectively binding to and inhibiting alpha-1 adrenergic receptors.[1] These receptors are key components of the sympathetic nervous system, mediating vasoconstriction, smooth muscle contraction, and other physiological responses to catecholamines like norepinephrine and epinephrine.[2][3]
The alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, couple to Gq/11 proteins.[3][4] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to the contraction of smooth muscle cells.
This compound functions as a competitive antagonist at these receptors, binding to the same site as endogenous agonists but failing to induce the conformational change necessary for G-protein activation. This blockade prevents the downstream signaling cascade, leading to smooth muscle relaxation and vasodilation.
Alpha-1 Adrenergic Receptor Subtype Selectivity
There are three main subtypes of the alpha-1 adrenergic receptor: α1A, α1B, and α1D. The distribution of these subtypes varies across different tissues, which has significant implications for the pharmacological effects of antagonists. While this compound is considered a non-selective alpha-1 antagonist, understanding the affinity for each subtype is crucial for predicting its therapeutic and adverse effect profile.
Due to the limited availability of specific binding data for this compound, the following table summarizes the binding affinities of the closely related compound, Doxazosin, for the human alpha-1A, alpha-1B, and alpha-1D adrenergic receptor subtypes. This data is derived from radioligand binding assays using [3H]prazosin.
| Compound | Receptor Subtype | log Ki (M) | Ki (nM) |
| Doxazosin | α1A | -8.58 | 2.63 |
| Doxazosin | α1B | -8.46 | 3.47 |
| Doxazosin | α1D | -8.33 | 4.68 |
Data from. Ki values were calculated from the reported log Ki values.
This data indicates that Doxazosin, and by extension this compound, is a potent antagonist at all three alpha-1 adrenergic receptor subtypes with relatively minor differences in affinity, confirming its non-selective profile.
Signaling Pathway of Alpha-1 Adrenergic Receptor and this compound's Point of Intervention
The following diagram illustrates the canonical signaling pathway of the alpha-1 adrenergic receptor and the inhibitory action of this compound.
Caption: Alpha-1 adrenergic receptor signaling pathway and this compound's antagonism.
Experimental Protocols
The characterization of this compound's interaction with alpha-1 adrenergic receptors relies on established in vitro pharmacological assays. The following provides a detailed methodology for a typical radioligand binding assay used to determine the binding affinity of a compound like this compound.
Radioligand Binding Assay Protocol
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for alpha-1 adrenergic receptor subtypes.
Materials:
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Cell Lines: Stably transfected cell lines expressing a single human alpha-1 adrenergic receptor subtype (e.g., HEK293 or CHO cells expressing α1A, α1B, or α1D).
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Radioligand: [3H]prazosin, a high-affinity antagonist for alpha-1 adrenergic receptors.
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Competitor: this compound (or Doxazosin as a reference compound).
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Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).
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Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl2 (e.g., 5 mM).
-
Scintillation Cocktail and Scintillation Counter .
-
Glass fiber filters and a cell harvester .
Procedure:
-
Cell Membrane Preparation:
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Culture the transfected cells to a high density.
-
Harvest the cells and homogenize them in ice-cold buffer.
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Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
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Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Competition Binding Assay:
-
Set up assay tubes containing a fixed concentration of [3H]prazosin (typically near its Kd value).
-
Add increasing concentrations of this compound to the tubes.
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Include tubes for total binding (only [3H]prazosin and membranes) and non-specific binding (with the addition of a high concentration of a non-labeled antagonist).
-
Add the cell membrane preparation to each tube to initiate the binding reaction.
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
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Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]prazosin).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
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The following diagram illustrates the workflow for this experimental protocol.
Caption: Experimental workflow for a radioligand binding assay.
Logical Relationship of this compound to Other Alpha-1 Blockers
This compound belongs to the quinazoline class of alpha-1 adrenergic antagonists. This class also includes well-known drugs such as Prazosin, Doxazosin, and Terazosin. These are all considered non-selective alpha-1 blockers. In contrast, other alpha-1 blockers exhibit subtype selectivity, such as Tamsulosin, which is selective for the α1A subtype.
Caption: Classification of this compound among other alpha-1 adrenergic blockers.
References
Tiodazosin: A Comprehensive Technical Guide on its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiodazosin is a potent and selective α1-adrenergic receptor antagonist.[1] This technical guide provides a detailed overview of the chemical structure and a plausible synthetic pathway for this compound, based on established methodologies for analogous quinazoline derivatives. The document includes a summary of its chemical properties, a detailed experimental protocol for its synthesis, and a visualization of its mechanism of action through the α1-adrenergic signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a quinazoline derivative with a complex molecular architecture. Its systematic IUPAC name is [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl][5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methanone.[1]
The core structure consists of a 4-amino-6,7-dimethoxyquinazoline moiety linked to a piperazine ring at the 2-position. The other nitrogen of the piperazine is acylated with a 5-(methylthio)-1,3,4-oxadiazole-2-carbonyl group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl][5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methanone | [1] |
| CAS Number | 66969-81-1 | [1] |
| Chemical Formula | C₁₈H₂₁N₇O₄S | [1] |
| Molar Mass | 431.47 g/mol | |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents like DMSO and DMF | Inferred from similar compounds |
| SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=NN=C(O4)SC)N)OC |
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Synthesis Pathway
Proposed Synthetic Workflow
Caption: Proposed multi-stage synthetic workflow for this compound.
Experimental Protocols
The following are proposed experimental protocols for the key steps in the synthesis of this compound, adapted from procedures for analogous compounds.
Step 1: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline
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Synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione: A mixture of 3,4-dimethoxyaniline and urea is heated to induce cyclization, forming the quinazolinedione.
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Chlorination: The resulting dione is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, to yield 2,4-dichloro-6,7-dimethoxyquinazoline.
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Selective Amination: The dichloroquinazoline is then reacted with ammonia in a suitable solvent. The chlorine atom at the 4-position is more reactive and undergoes nucleophilic substitution to yield the desired 4-amino-2-chloro-6,7-dimethoxyquinazoline intermediate.
Step 2: Synthesis of 1-(5-(Methylthio)-1,3,4-oxadiazole-2-carbonyl)piperazine
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Formation of 5-(Methylthio)-1,3,4-oxadiazol-2(3H)-one: This intermediate can be synthesized from carbon disulfide and hydrazine, followed by methylation and cyclization with phosgene or a phosgene equivalent.
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Conversion to Acid Chloride: The oxadiazolone is then converted to the corresponding acid chloride, 2-(chlorocarbonyl)-5-(methylthio)-1,3,4-oxadiazole, using a reagent like thionyl chloride (SOCl₂).
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Acylation of Piperazine: The acid chloride is reacted with an excess of piperazine in an inert solvent to form 1-(5-(methylthio)-1,3,4-oxadiazole-2-carbonyl)piperazine.
Step 3: Coupling and Formation of this compound
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Nucleophilic Aromatic Substitution: The 4-amino-2-chloro-6,7-dimethoxyquinazoline is reacted with 1-(5-(methylthio)-1,3,4-oxadiazole-2-carbonyl)piperazine in a suitable solvent such as isopropanol or dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the nucleophilic substitution of the chlorine atom at the 2-position of the quinazoline ring by the secondary amine of the piperazine derivative.
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Purification: The final product, this compound, is then isolated and purified using standard techniques such as recrystallization or column chromatography.
Table 2: Summary of Proposed Reaction Conditions and Expected Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Expected Yield (%) | Reference (Analogous Reactions) |
| Quinazoline Core Synthesis | |||||
| Chlorination | POCl₃, N,N-dimethylaniline | Neat | Reflux | 80-90 | |
| Amination | NH₃ | Isopropanol | Reflux | 70-85 | |
| Oxadiazole Side-Chain Synthesis | |||||
| Cyclization | Phosgene equivalent | Dioxane | Reflux | 60-75 | |
| Acylation | Piperazine, Triethylamine | Dichloromethane | 0 - RT | 85-95 | |
| Final Coupling | |||||
| Nucleophilic Substitution | K₂CO₃ | DMF | 100-120 | 65-80 |
Note: The expected yields are estimates based on analogous reactions and may require optimization for the specific synthesis of this compound.
Signaling Pathway
This compound functions as a competitive antagonist of the α1-adrenergic receptor. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, initiate a signaling cascade through the Gq/11 family of G proteins.
α1-Adrenergic Receptor Signaling Pathway
Caption: The α1-adrenergic receptor signaling pathway and the inhibitory action of this compound.
The binding of an agonist to the α1-adrenergic receptor leads to a conformational change, activating the associated Gq protein. The activated α subunit of the Gq protein then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
IP₃ diffuses into the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). Both elevated Ca²⁺ levels and activated PKC lead to various downstream cellular responses, most notably smooth muscle contraction. This compound exerts its therapeutic effect by competitively blocking the binding of natural agonists to the α1-adrenergic receptor, thereby inhibiting this signaling cascade and leading to vasodilation and a reduction in blood pressure.
Conclusion
This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic pathway, and the mechanism of action of this compound. By compiling and adapting information from the synthesis of analogous compounds, this document offers a valuable resource for researchers in medicinal chemistry and pharmacology. The detailed signaling pathway diagram further elucidates the molecular basis of this compound's therapeutic effects as an α1-adrenergic receptor antagonist. Further research is warranted to establish a definitive and optimized synthetic route for this compound and to fully explore its pharmacological profile.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Tiodazosin: CAS Number and Molecular Properties
This technical guide provides a comprehensive overview of this compound, focusing on its fundamental molecular properties, mechanism of action, and relevant experimental methodologies. This compound is a potent and selective α1-adrenergic receptor antagonist that has been investigated for its antihypertensive properties.[1][2]
Molecular Properties and Identification
This compound, a quinazoline derivative, is structurally related to prazosin.[2] Its chemical identity and core properties are summarized below.
| Property | Value | Source |
| CAS Number (Free Base) | 66969-81-1 | [3][4] |
| CAS Number (HCl Salt) | 62412-39-9 | |
| Molecular Formula | C18H21N7O4S | |
| Molecular Weight | 431.47 g/mol | |
| IUPAC Name | [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl][5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methanone | |
| Synonyms | BL-5111 |
Mechanism of Action: α1-Adrenergic Receptor Antagonism
This compound functions as a competitive postsynaptic α1-adrenergic receptor antagonist. The primary mechanism involves the blockade of α1-adrenergic receptors on vascular smooth muscle. This prevents norepinephrine from binding to these receptors, leading to vasodilation and a subsequent reduction in blood pressure. This compound exhibits a higher affinity for postsynaptic α1-receptors compared to presynaptic α2-receptors.
Experimental Protocols
In Vitro Analysis of α-Adrenergic Receptor Blocking Properties
A key experimental method to characterize this compound's activity involves assessing its effects on isolated vascular tissues.
Objective: To compare the pre- and postsynaptic α-adrenergic receptor blocking properties of this compound with other antagonists like prazosin.
Methodology:
-
Tissue Preparation: Arteries (e.g., mesenteric) and portal veins are isolated from male Wistar rats (150-300 g). The tissues are prepared for in vitro studies and mounted in organ baths.
-
Incubation: The isolated vessels are incubated with varying concentrations of this compound, prazosin, or phentolamine for one hour.
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Contractile Response Measurement: Concentration-response curves to norepinephrine are generated before and after the incubation with the antagonist.
-
Data Analysis: The shift in the norepinephrine concentration-response curve is analyzed. For a competitive antagonist like this compound in the mesenteric artery, a parallel rightward shift is observed. A Schild plot analysis can be used to determine the pA2 value, which quantifies the antagonist's affinity for the receptor. For this compound, a pA2 value of 8.66 has been reported.
Analytical Determination in Biological Fluids
High-performance liquid chromatography (HPLC) is a cited method for the determination of this compound in plasma and whole blood. While the specific details of the protocol from the cited abstract are not available, a general approach for analyzing similar compounds like doxazosin often involves:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate the drug from the biological matrix.
-
Chromatographic Separation: Utilizing a C18 reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and a buffer).
-
Detection: UV or fluorescence detection at an appropriate wavelength. For enhanced sensitivity and selectivity, LC-MS/MS methods are also commonly employed for related compounds.
Pharmacological Effects and Clinical Considerations
This compound has been evaluated as an antihypertensive agent. It effectively lowers blood pressure by reducing systemic vascular resistance. Clinical studies have shown that long-term therapy can lead to a significant reduction in mean blood pressure without substantial changes in heart rate or cardiac output. However, side effects such as orthostatic hypotension have been noted, which may limit its advantages over other available antihypertensive drugs.
References
The Discovery and Development of Tiodazosin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiodazosin, a quinazoline derivative, emerged as a potent and selective postsynaptic α1-adrenergic receptor antagonist with potential applications in the management of hypertension. Structurally analogous to prazosin, its development was driven by the search for antihypertensive agents with a favorable hemodynamic profile. This technical guide provides a comprehensive overview of the discovery, synthesis, preclinical pharmacology, and clinical evaluation of this compound. Detailed experimental methodologies, quantitative data summaries, and visualizations of key pathways and workflows are presented to offer a thorough understanding of its development history for researchers and drug development professionals.
Introduction and Discovery
The quest for effective and well-tolerated antihypertensive medications in the late 20th century led to the exploration of quinazoline-based compounds as potent α1-adrenoceptor antagonists. Following the success of prazosin, research efforts focused on synthesizing structural analogs with potentially improved pharmacological properties. This compound (formerly known as BL-5111) was identified within this research paradigm as a promising candidate.[1] Its discovery was rooted in a systematic structure-activity relationship (SAR) campaign aimed at modifying the acyl moiety of the piperazine ring of prazosin-like molecules to enhance potency and selectivity. The introduction of a 5-methylthio-1,3,4-oxadiazole-2-carbonyl group was a key structural innovation that defined this compound.
Chemical Synthesis
The synthesis of this compound involves a convergent approach, combining two key heterocyclic intermediates: 2-chloro-4-amino-6,7-dimethoxyquinazoline and 1-(5-methylthio-1,3,4-oxadiazole-2-carbonyl)piperazine. While a specific, detailed, end-to-end synthesis of this compound is not publicly available in a single document, a plausible synthetic route can be constructed based on established methods for the synthesis of its precursors.
Synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline
The synthesis of the quinazoline core typically starts from 3,4-dimethoxyaniline and proceeds through several steps, including cyclization to form the quinazoline ring, followed by chlorination and amination.
Experimental Protocol: Synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline
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Step 1: Synthesis of 3,4-dimethoxyphenylurea. To a solution of 3,4-dimethoxyaniline in a suitable solvent, an equimolar amount of potassium cyanate is added. The mixture is heated under reflux to yield 3,4-dimethoxyphenylurea.
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Step 2: Cyclization to 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione. The 3,4-dimethoxyphenylurea is then cyclized in the presence of a condensing agent such as polyphosphoric acid upon heating to afford the quinazolinedione.
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Step 3: Chlorination to 2,4-dichloro-6,7-dimethoxyquinazoline. The quinazolinedione is treated with a mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline and heated to produce the dichloroquinazoline derivative.[2]
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Step 4: Amination to 2-chloro-4-amino-6,7-dimethoxyquinazoline. The resulting 2,4-dichloro-6,7-dimethoxyquinazoline is selectively aminated at the C4 position by reacting it with ammonia in a suitable solvent.[3]
Synthesis of 1-(5-methylthio-1,3,4-oxadiazole-2-carbonyl)piperazine
The synthesis of the piperazine-oxadiazole moiety involves the formation of the 1,3,4-oxadiazole ring, which is then coupled to piperazine.
Experimental Protocol: Synthesis of 1-(5-methylthio-1,3,4-oxadiazole-2-carbonyl)piperazine
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Step 1: Synthesis of 5-methylthio-1,3,4-oxadiazole-2-carboxylic acid. This intermediate can be prepared from carbon disulfide and hydrazine hydrate, followed by reaction with a methylating agent and subsequent oxidation and carboxylation. A more direct approach involves the cyclization of a corresponding acylhydrazide.
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Step 2: Activation of the carboxylic acid. The carboxylic acid is activated for amide bond formation. This can be achieved by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, or by using a coupling agent such as 1,1'-carbonyldiimidazole (CDI).
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Step 3: Coupling with piperazine. The activated carboxylic acid derivative is then reacted with an excess of piperazine in an inert solvent to form the desired 1-(5-methylthio-1,3,4-oxadiazole-2-carbonyl)piperazine.
Final Assembly of this compound
The final step in the synthesis is the nucleophilic substitution reaction between the two key intermediates.
Experimental Protocol: Synthesis of this compound
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Condensation Reaction. 2-chloro-4-amino-6,7-dimethoxyquinazoline is reacted with 1-(5-methylthio-1,3,4-oxadiazole-2-carbonyl)piperazine in a high-boiling point solvent such as n-butanol or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction.
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Purification. The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude this compound is then purified by recrystallization from a suitable solvent system to yield the final product.
Preclinical Pharmacology
This compound was subjected to a series of in vitro and in vivo preclinical studies to characterize its pharmacological profile. These studies established its mechanism of action and evaluated its potency and selectivity as an α1-adrenoceptor antagonist.
In Vitro Studies
In vitro experiments were crucial in elucidating the primary mechanism of action of this compound.
Mechanism of Action: this compound is a potent and competitive postsynaptic α1-adrenergic receptor antagonist.[1] In isolated mesenteric artery preparations, this compound produced a parallel rightward shift in the concentration-response curves to norepinephrine, which is characteristic of competitive antagonism.[4] A Schild plot analysis yielded a pA₂ value of 8.66 with a slope of -0.99, further confirming its competitive nature at postsynaptic α1-adrenoceptors. In contrast to its effects on the mesenteric artery, in the portal vein, this compound caused a nonparallel inhibition of the norepinephrine concentration-response curve, depressing the maximal response. Like prazosin, this compound showed a lack of significant affinity for presynaptic α2-adrenergic receptors.
| Parameter | Value | Reference |
| pA₂ (mesenteric artery) | 8.66 | |
| Schild Plot Slope | -0.99 |
Experimental Protocol: In Vitro Assessment of α1-Adrenergic Receptor Antagonism
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Tissue Preparation: Male Wistar rats are euthanized, and the mesenteric artery and portal vein are isolated and prepared for in vitro studies.
-
Experimental Setup: The isolated vessels are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.
-
Protocol: After an equilibration period, cumulative concentration-response curves to norepinephrine are generated. The tissues are then incubated with varying concentrations of this compound for a predetermined period (e.g., 60 minutes) before generating a second concentration-response curve to norepinephrine.
-
Data Analysis: The rightward shift of the norepinephrine concentration-response curve is quantified, and a Schild plot is constructed to determine the pA₂ value and the slope of the regression line.
In Vivo Studies
In vivo studies in animal models of hypertension were conducted to assess the antihypertensive efficacy of this compound.
Antihypertensive Effects: In conscious spontaneously hypertensive rats (SHR), subcutaneous administration of this compound (0.1-3 mg/kg) resulted in a dose-dependent decrease in blood pressure. The order of potency for blood pressure reduction was found to be prazosin > this compound > phentolamine > trimazosin. Acute oral administration indicated that this compound was approximately half as potent as prazosin. Interestingly, during chronic administration in the drinking water for 25 and 52 days, equivalent doses of this compound and prazosin produced similar sustained reductions in blood pressure. At the end of the 52-day chronic dosing period, this compound exhibited significantly less α-adrenergic receptor antagonist activity compared to prazosin, suggesting that other mechanisms might contribute to its long-term antihypertensive effect. This compound, similar to prazosin and trimazosin, demonstrated selectivity for postsynaptic α-adrenergic receptors, with minimal effects on heart rate, unlike the non-selective antagonist phentolamine which caused a significant increase in heart rate.
| Compound | Subcutaneous Potency Order (SHR) | Acute Oral Potency vs. Prazosin | Chronic Antihypertensive Effect | Heart Rate Effect | Reference |
| This compound | 2nd | ~1/2 as potent | Equivalent to prazosin | Minimal | |
| Prazosin | 1st | - | Equivalent to this compound | Minimal | |
| Phentolamine | 3rd | Not reported | Not reported | Increased | |
| Trimazosin | 4th | Not reported | Not reported | Minimal |
Experimental Protocol: In Vivo Assessment of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
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Animal Model: Male spontaneously hypertensive rats (SHR) are used as the animal model of essential hypertension.
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Drug Administration: For acute studies, this compound is administered subcutaneously or orally at various doses. For chronic studies, the drug is mixed into the drinking water.
-
Blood Pressure and Heart Rate Monitoring: Blood pressure and heart rate are measured using a non-invasive tail-cuff method or via intra-arterial cannulation for continuous monitoring.
-
Experimental Groups: Animals are divided into several groups, including a vehicle control group and multiple dose groups for this compound and comparator drugs like prazosin.
-
Data Collection: Blood pressure and heart rate are recorded at baseline and at various time points after drug administration.
-
Data Analysis: The changes in blood pressure and heart rate from baseline are calculated and compared between the different treatment groups.
Clinical Development
The clinical development of this compound focused on its potential as an antihypertensive agent in humans.
Hemodynamic and Systemic Effects in Essential Hypertension
A clinical study was conducted to evaluate the long-term hemodynamic and systemic effects of this compound in patients with essential hypertension.
Study Design: Ten patients with essential hypertension were treated with this compound for 10 weeks. Hemodynamic parameters were measured before and after the treatment period.
Efficacy: After 10 weeks of therapy, seven of the ten patients showed a significant reduction in intra-arterial mean blood pressure. This decrease in blood pressure was attributed to a fall in systemic vascular resistance. Notably, there were no significant changes in heart rate, cardiac output, or plasma volume.
Safety and Tolerability: The systemic effects of this compound were generally minor and included weight gain and reductions in some hematological and biochemical parameters. While no patients experienced orthostatic symptoms after the initial dose, transient episodes of light-headedness, palpitations, increased urinary frequency, and drooping of the eyelid were reported during the trial. One patient developed profound orthostatic hypotension that was attributed to the drug. The study concluded that due to these side effects and the lack of blood pressure reduction in 30% of the patients, this compound appeared to have some significant drawbacks.
| Parameter | Change after 10 weeks of this compound | Reference |
| Mean Blood Pressure | Significant reduction in 7/10 patients | |
| Systemic Vascular Resistance | Decreased | |
| Heart Rate | No significant change | |
| Cardiac Output | No significant change | |
| Plasma Volume | No significant change |
Experimental Protocol: Clinical Trial for Hemodynamic Assessment
-
Patient Population: Patients diagnosed with essential hypertension are recruited for the study.
-
Study Design: A long-term, open-label study is conducted.
-
Treatment: Patients receive this compound orally for a specified duration (e.g., 10 weeks).
-
Hemodynamic Monitoring: Intra-arterial blood pressure, heart rate, cardiac output (e.g., using thermodilution), and plasma volume are measured at baseline and at the end of the treatment period.
-
Safety Monitoring: Adverse events are recorded throughout the study. Blood samples are collected for hematological and biochemical analysis.
-
Data Analysis: Hemodynamic and safety parameters at baseline and post-treatment are compared using appropriate statistical tests.
Metabolism and Pharmacokinetics
Detailed information on the metabolism and pharmacokinetic profile of this compound is not extensively available in the public domain. As a structural analog of prazosin and doxazosin, it is plausible that this compound undergoes hepatic metabolism. The clinical study noted a half-life, but specific values for bioavailability, clearance, and volume of distribution have not been reported. Further studies would be required to fully characterize these parameters.
Conclusion
This compound was developed as a potent and selective postsynaptic α1-adrenergic receptor antagonist with clear antihypertensive effects in preclinical models. Its development showcased a rational approach to drug design, building upon the established pharmacology of the quinazoline class of antihypertensives. However, clinical evaluation revealed a side effect profile and a lack of efficacy in a subset of patients that likely hindered its further development and progression to market. Despite not becoming a commercialized therapeutic, the study of this compound contributed to the understanding of the structure-activity relationships of α1-adrenoceptor antagonists and the complexities of translating preclinical findings to clinical outcomes in the management of hypertension. This technical guide provides a detailed retrospective of its scientific journey, offering valuable insights for researchers in the ongoing development of novel cardiovascular therapeutics.
References
- 1. In vitro comparison of the pre- and postsynaptic alpha adrenergic receptor blocking properties of prazosin and this compound (BL5111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Preclinical Pharmacological Profile of Tiodazosin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiodazosin (BL-5111) is a quinazoline-based compound identified as a potent and selective competitive antagonist of postsynaptic alpha-1 adrenergic receptors. Preclinical investigations have primarily focused on its cardiovascular effects, demonstrating its potential as an antihypertensive agent. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing key signaling pathways and experimental workflows. While extensive data on modern parameters such as receptor subtype selectivity and detailed pharmacokinetics are limited in publicly available literature, this guide synthesizes the foundational preclinical research that characterized the core pharmacological properties of this compound.
Introduction
This compound is a structural analog of prazosin, a well-characterized alpha-1 adrenergic receptor antagonist.[1] Its development was aimed at achieving effective blood pressure control with a favorable side-effect profile. The primary mechanism of action of this compound is the blockade of postsynaptic alpha-1 adrenergic receptors, which mediate vasoconstriction induced by norepinephrine.[1][2] This antagonism leads to vasodilation and a subsequent reduction in peripheral resistance and blood pressure. This document serves as a technical resource, consolidating the preclinical data on this compound to inform further research and drug development efforts.
Pharmacodynamics
The pharmacodynamic effects of this compound are centered on its interaction with the alpha-1 adrenergic receptors.
In Vitro Pharmacology
In vitro studies have been crucial in elucidating the mechanism and potency of this compound.
| Parameter | Tissue/System | Agonist | Value | Reference Compound | Comparator Value |
| pA2 | Rat Mesenteric Artery | Norepinephrine | 8.66 | - | - |
| Antagonist Potency | Postsynaptic Alpha Receptor | - | 17x lower than Prazosin | Prazosin | - |
| Antagonist Potency | Postsynaptic Alpha Receptor | - | 4x higher than Phentolamine | Phentolamine | - |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
The determination of the pA2 value for this compound was likely achieved through a Schild analysis, a classical pharmacological method to quantify the potency of a competitive antagonist.
-
Tissue Preparation: Male Wistar rats are euthanized, and the mesenteric arterial bed is carefully dissected and isolated in a physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2, and maintained at 37°C. Rings of the mesenteric artery are prepared and mounted in organ baths for isometric tension recording.
-
Equilibration: The arterial rings are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
Cumulative Concentration-Response Curve to Norepinephrine: A cumulative concentration-response curve to the alpha-1 adrenergic agonist, norepinephrine, is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissues are washed and then incubated with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes) to allow for receptor binding equilibrium.
-
Shifted Concentration-Response Curve: In the continued presence of this compound, a second cumulative concentration-response curve to norepinephrine is obtained.
-
Data Analysis: The concentration ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. This procedure is repeated for at least two different concentrations of this compound. A Schild plot is then constructed by plotting the logarithm of (concentration ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the linear regression of this plot provides the pA2 value. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.[3][4]
In the rat portal vein, this compound, similar to prazosin, exhibited noncompetitive antagonism of norepinephrine-induced contractions. This suggests a more complex interaction with the alpha-1 adrenergic receptors in this specific vascular bed, potentially involving pseudo-irreversible binding or allosteric modulation.
In Vivo Pharmacology
In vivo studies in spontaneously hypertensive rats (SHR) have confirmed the antihypertensive effects of this compound.
| Route of Administration | Dose Range (mg/kg) | Effect | Potency Ranking |
| Subcutaneous | 0.1 - 3 | Graded decrease in blood pressure | Prazosin > this compound > Phentolamine > Trimazosin |
| Acute Oral | - | Approximately 1/2 as potent as prazosin | Prazosin > this compound |
The evaluation of the antihypertensive activity of this compound in conscious SHR, a widely accepted model of essential hypertension, would typically involve the following steps:
-
Animal Model: Adult male spontaneously hypertensive rats (SHR) are used. Age-matched normotensive Wistar-Kyoto (WKY) rats can serve as controls.
-
Blood Pressure Measurement: Blood pressure is measured non-invasively using the tail-cuff method. The rats are habituated to the restraining device and procedure for several days before the experiment to minimize stress-induced blood pressure fluctuations.
-
Drug Administration: this compound is administered via the desired route (e.g., subcutaneous injection or oral gavage). A vehicle control group receives the same volume of the vehicle used to dissolve or suspend the drug.
-
Dose-Response Study: To determine the potency, different doses of this compound are administered to separate groups of rats.
-
Data Collection: Blood pressure and heart rate are monitored at various time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: The changes in blood pressure from baseline are calculated for each dose and time point. The dose-response curve is then plotted to determine the effective dose range.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by blocking the signaling cascade initiated by the activation of alpha-1 adrenergic receptors.
Alpha-1 Adrenergic Receptor Signaling
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to the Gq family of G-proteins. The binding of an agonist like norepinephrine to the receptor triggers a conformational change, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle contraction. By competitively binding to the alpha-1 adrenergic receptor, this compound prevents the initial step of this cascade, thereby inhibiting vasoconstriction.
References
- 1. In vitro comparison of the pre- and postsynaptic alpha adrenergic receptor blocking properties of prazosin and this compound (BL5111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, praxosin, trimazosin and phentolamine on blood pressure, heart rate and on pre- and postsynaptic alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiodazosin: A Technical Guide on the Quinazoline-based Antihypertensive Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiodazosin is a quinazoline derivative that has been investigated for its antihypertensive properties. Structurally related to prazosin, it functions as a selective alpha-1 adrenergic receptor antagonist. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation. The document summarizes available quantitative data in structured tables and presents key signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Quinazoline derivatives represent a significant class of compounds in medicinal chemistry, with several members developed as effective antihypertensive agents.[1][2][3] this compound, a structural analog of prazosin, emerged as a potent and selective antagonist of postsynaptic alpha-1 adrenergic receptors.[4] These receptors play a crucial role in the sympathetic regulation of vascular smooth muscle tone; their blockade leads to vasodilation and a subsequent reduction in blood pressure.[5] This guide delves into the technical aspects of this compound, providing a detailed resource for its scientific and research applications.
Mechanism of Action
This compound exerts its antihypertensive effect primarily through the selective and competitive blockade of alpha-1 adrenergic receptors. This action inhibits the vasoconstrictive effects of norepinephrine, a key neurotransmitter of the sympathetic nervous system.
Signaling Pathway
The alpha-1 adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like norepinephrine, initiates a downstream signaling cascade. This compound, as an antagonist, prevents the initiation of this cascade. The key steps in this pathway are:
-
Receptor Binding: Norepinephrine binds to the alpha-1 adrenergic receptor.
-
G-Protein Activation: This binding activates the associated Gq/11 protein.
-
Phospholipase C Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C Activation: DAG, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Cellular Response: The elevated intracellular Ca2+ and activated PKC lead to the phosphorylation of various downstream proteins, ultimately resulting in smooth muscle contraction and vasoconstriction.
By blocking the initial binding of norepinephrine to the alpha-1 adrenergic receptor, this compound effectively inhibits this entire signaling cascade, leading to vasodilation and a decrease in blood pressure.
Pharmacological Data
This compound has been characterized through various in vitro and in vivo studies to determine its potency and selectivity as an alpha-1 adrenergic receptor antagonist.
In Vitro Activity
| Parameter | Value | Tissue/Assay | Reference |
| pA2 | 8.66 | Isolated Rat Mesenteric Artery (vs. Norepinephrine) |
Table 1: In Vitro Antagonist Potency of this compound.
In Vivo Activity & Comparative Potency
Studies in conscious spontaneously hypertensive rats (SHR) have demonstrated the blood pressure-lowering effects of this compound. When administered subcutaneously, this compound produced graded decreases in blood pressure. The order of potency among several alpha-blockers was determined to be prazosin > this compound > phentolamine > trimazosin. Acute oral administration studies in SHR indicated that this compound is about half as potent as prazosin. However, upon chronic administration of equivalent doses for several weeks, this compound and prazosin showed approximately equivalent and sustained reductions in blood pressure.
| Administration Route | Potency Comparison | Animal Model | Reference |
| Subcutaneous | Prazosin > This compound > Phentolamine > Trimazosin | Conscious SHR | |
| Acute Oral | This compound is ~1/2 as potent as Prazosin | Conscious SHR | |
| Chronic Oral | This compound shows equivalent efficacy to Prazosin | Conscious SHR |
Table 2: In Vivo Antihypertensive Potency of this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used in the pharmacological characterization of this compound and other quinazoline derivatives.
Radioligand Binding Assay for Alpha-1 Adrenergic Receptors
This protocol is a standard method to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Tissues rich in alpha-1 adrenergic receptors (e.g., rat cerebral cortex) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.6). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (binding affinity) is then calculated using the Cheng-Prusoff equation.
Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
The SHR model is a widely used in vivo model for studying hypertension and evaluating the efficacy of antihypertensive drugs.
Methodology:
-
Animal Model: Male spontaneously hypertensive rats (SHR) are used. Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as a control group.
-
Acclimatization: The animals are allowed to acclimatize to the laboratory conditions for at least one week before the experiment. They are trained for the blood pressure measurement procedure to minimize stress-induced variations.
-
Baseline Blood Pressure Measurement: Baseline systolic blood pressure is measured in conscious rats using a non-invasive tail-cuff method.
-
Drug Administration: The animals are randomly divided into groups and treated with either the vehicle (control) or the test compound (this compound) at various doses. The administration can be acute (single dose) or chronic (daily for several weeks) and via different routes (e.g., oral gavage, subcutaneous injection).
-
Blood Pressure Monitoring: Blood pressure is measured at specific time points after drug administration.
-
Data Analysis: The changes in blood pressure from baseline are calculated for each group and compared statistically to determine the antihypertensive efficacy of the test compound.
Synthesis of this compound
The synthesis of this compound, a quinazoline derivative, involves a multi-step process. While a detailed, step-by-step protocol for this compound specifically is not publicly available, the general synthesis of the core quinazoline structure and related analogs follows established chemical routes. A plausible synthetic pathway would start from 2-chloro-4-amino-6,7-dimethoxyquinazoline, a key intermediate.
A general approach for the synthesis of related 2-piperazinyl-4-amino-6,7-dimethoxyquinazolines involves the reaction of 2-chloro-4-amino-6,7-dimethoxyquinazoline with the appropriate piperazine derivative. For this compound, this would be a piperazine derivative containing the 5-thioxo-4,5-dihydro-1,3,4-oxadiazole moiety. The synthesis of this specific piperazine side chain would involve the reaction of a piperazine with a precursor to the oxadiazole ring.
Clinical Data
Clinical data on this compound is limited. One study evaluated its long-term hemodynamic and systemic effects in ten patients with essential hypertension. After ten weeks of therapy, seven of the ten patients showed a significant reduction in intra-arterial mean blood pressure, which was attributed to a fall in systemic vascular resistance. Heart rate, cardiac output, and plasma volume did not change significantly.
| Number of Patients | Duration of Treatment | Primary Outcome | Result | Reference |
| 10 | 10 weeks | Change in Mean Arterial Blood Pressure | 7 out of 10 patients showed a significant reduction |
Table 3: Summary of a Clinical Study on this compound in Essential Hypertension.
Side effects reported during the trial included transient episodes of light-headedness, palpitations, increased urinary frequency, and drooping of the eyelid. One patient developed profound orthostatic hypotension. The study concluded that due to these side effects and the lack of blood pressure reduction in 30% of the patients, this compound appeared to have some drawbacks.
Conclusion
This compound is a potent, selective alpha-1 adrenergic receptor antagonist with demonstrated antihypertensive activity in preclinical models. Its mechanism of action is well-understood, involving the blockade of the Gq/11-PLC signaling pathway. While it has shown efficacy in reducing blood pressure, the limited available clinical data suggests a side effect profile that may limit its therapeutic advantages over other established antihypertensive agents. Further research, particularly in the form of larger, well-controlled clinical trials, would be necessary to fully elucidate its clinical potential and safety profile. The experimental protocols and pharmacological data presented in this guide provide a foundational resource for researchers interested in further investigating this compound and related quinazoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro comparison of the pre- and postsynaptic alpha adrenergic receptor blocking properties of prazosin and this compound (BL5111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of doxazosin in hypertension therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro characterization of Tiodazosin's antagonist activity
An In-Depth Technical Guide to the In Vitro Characterization of Tiodazosin's Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a quinazoline-based compound and a structural analogue of prazosin, investigated for its utility as an antihypertensive agent.[1][2][3] Its therapeutic effect is primarily attributed to its antagonist activity at α1-adrenergic receptors. This guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, detailing its binding affinity, functional antagonism, and receptor selectivity. Standardized experimental protocols are described, and quantitative data are presented to offer a clear comparative analysis against other relevant α-adrenoceptor antagonists.
Introduction: Mechanism of α1-Adrenergic Receptor Antagonism
Adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, primarily norepinephrine and epinephrine.[4] The α1-adrenoceptors, which are predominantly coupled to the Gq/11 family of G proteins, are crucial in mediating smooth muscle contraction.[4] Upon activation by an agonist like norepinephrine, the α1-receptor initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to the contraction of vascular smooth muscle and a subsequent increase in blood pressure.
This compound functions as an antagonist at these receptors. By binding to the α1-adrenoceptor, it prevents norepinephrine from binding and initiating this signaling cascade, thereby inhibiting vasoconstriction and leading to a reduction in peripheral vascular resistance.
Caption: this compound blocks the α1-adrenergic signaling cascade.
Binding Affinity Characterization
Binding affinity describes the strength of the interaction between a ligand (this compound) and its receptor. It is a critical parameter in drug development, with a higher affinity (indicated by a lower equilibrium dissociation constant, KD, or inhibition constant, Ki) often correlating with higher potency.
Quantitative Binding Data
This compound demonstrates potent, competitive binding at postsynaptic α-adrenergic receptors. In studies using rat mesenteric artery, a Schild plot analysis yielded a pA2 value of 8.66. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. This value indicates high-affinity binding to the α1-adrenoceptor.
| Compound | Receptor/Tissue | Parameter | Value | Reference |
| This compound | α-Adrenoceptor (Mesenteric Artery) | pA2 | 8.66 | |
| Prazosin | α-Adrenoceptor | Potency | ~2x this compound (oral) | |
| Prazosin | α-Adrenoceptor | Affinity | ~17x this compound | |
| Phentolamine | α-Adrenoceptor | Potency | ~1/4 this compound |
Table 1: Comparative binding affinity and potency of this compound and other α-antagonists.
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a drug for a receptor. This method involves incubating a tissue preparation expressing the target receptor with a radiolabeled ligand (e.g., [3H]-prazosin for α1-receptors) and varying concentrations of an unlabeled competitor drug (this compound).
Methodology:
-
Tissue Preparation: Homogenize tissues known to express α1-adrenoceptors (e.g., rat cerebral cortex, liver, or spleen) in a suitable buffer and centrifuge to isolate the cell membrane fraction.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radioligand (e.g., [3H]-prazosin) and a range of concentrations of the unlabeled test compound (this compound).
-
Separation: After reaching equilibrium, rapidly separate the bound radioligand from the free (unbound) radioligand via vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Functional Antagonism Assessment
Functional assays measure the effect of a compound on the physiological response induced by an agonist. For this compound, this involves quantifying its ability to inhibit the contraction of isolated tissues stimulated by an α1-agonist like norepinephrine or phenylephrine.
Functional Activity Data
Studies have consistently shown this compound to be a potent, competitive postsynaptic α-adrenergic receptor antagonist. In the mesenteric artery, it produces a parallel rightward shift in the norepinephrine concentration-response curves, which is characteristic of competitive antagonism. However, in the portal vein, this compound exhibits noncompetitive antagonism, indicated by a nonparallel inhibition of the norepinephrine curve with a marked depression of the maximum response. This suggests that its mechanism of action may be tissue-dependent.
Importantly, this compound shows selectivity for postsynaptic α-receptors with little affinity for presynaptic α2-receptors. This is a desirable trait for an antihypertensive, as blockade of presynaptic α2-autoreceptors can lead to increased norepinephrine release and an undesirable increase in heart rate.
| Tissue | Agonist | This compound Effect | Antagonism Type | Reference |
| Mesenteric Artery | Norepinephrine | Parallel shift in dose-response curve | Competitive | |
| Portal Vein | Norepinephrine | Depression of maximal response | Noncompetitive | |
| Rat Aorta | Noradrenaline | Antagonism of slow component | Competitive | |
| Rat Aorta | Noradrenaline | Depression of fast component max. response | Noncompetitive |
Table 2: Summary of this compound's functional antagonist activity in various isolated tissues.
Experimental Protocol: Isolated Tissue Assay
Isolated tissue bath experiments are used to characterize the functional antagonist properties of a compound. The rat aorta is a classic preparation for studying α1-adrenoceptor-mediated contraction.
Methodology:
-
Tissue Dissection: A male rat is euthanized, and the thoracic aorta is carefully dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Mounting: The aorta is cut into rings (2-3 mm) and mounted in an organ bath chamber filled with the physiological solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of 60-90 minutes.
-
Agonist Response: A cumulative concentration-response curve is generated for an α1-agonist (e.g., norepinephrine or phenylephrine) to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed, and after returning to baseline, it is incubated with a fixed concentration of this compound for a set period.
-
Re-challenge: The cumulative concentration-response curve for the agonist is repeated in the presence of this compound.
-
Data Analysis: The experiment is repeated with several concentrations of this compound. The rightward shift of the agonist curve is used to perform a Schild analysis, which can determine the pA2 value and confirm competitive antagonism if the slope of the plot is not significantly different from unity.
Caption: Workflow for an isolated tissue functional antagonism assay.
Receptor Selectivity
Receptor selectivity is a measure of a drug's ability to bind to a specific receptor subtype over others. This compound, like prazosin and trimazosin, shows selectivity for postsynaptic α-adrenergic receptors over presynaptic ones. The α1-adrenoceptor family is further divided into three subtypes: α1A, α1B, and α1D. While detailed studies on this compound's specific affinity for each of these subtypes are not extensively reported in the provided literature, its structural similarity to other quinazolines like prazosin and doxazosin suggests it primarily targets these α1 subtypes. High selectivity for α1- over α2-receptors is clinically important for avoiding side effects like tachycardia.
Conclusion
The in vitro characterization of this compound confirms its identity as a potent and selective postsynaptic α1-adrenergic receptor antagonist. Radioligand binding assays establish its high affinity for these receptors, with a potency comparable to, though slightly less than, its parent compound, prazosin. Functional assays in isolated tissues demonstrate a predominantly competitive mode of antagonism, although tissue-specific noncompetitive effects are also observed. Its selectivity for postsynaptic α1-receptors over presynaptic α2-receptors underscores its potential as a targeted antihypertensive agent, minimizing the reflex tachycardia associated with non-selective α-blockers. This comprehensive in vitro profile provides the foundational data necessary for its further preclinical and clinical development.
References
- 1. In vitro comparison of the pre- and postsynaptic alpha adrenergic receptor blocking properties of prazosin and this compound (BL5111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, praxosin, trimazosin and phentolamine on blood pressure, heart rate and on pre- and postsynaptic alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a new antihypertensive, hemodynamics and clinical variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
Tiodazosin: A Technical Review of Foundational Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiodazosin is a quinazoline-based compound that has been investigated for its potential as an antihypertensive agent. Structurally related to prazosin, this compound acts as a potent and selective antagonist of postsynaptic alpha-1 adrenergic receptors. This technical guide provides an in-depth review of the foundational research on this compound, summarizing key findings on its mechanism of action, pharmacodynamics, and clinical effects. The information is presented to be a valuable resource for researchers and professionals involved in drug development and cardiovascular pharmacology.
Mechanism of Action
This compound exerts its pharmacological effects primarily through competitive antagonism of postsynaptic alpha-1 adrenergic receptors. This blockade inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[1][2][3]
Signaling Pathway
The binding of an agonist (e.g., norepinephrine) to the alpha-1 adrenergic receptor, a Gq protein-coupled receptor, initiates a signaling cascade. This involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium, along with PKC activation, leads to the contraction of vascular smooth muscle. This compound, as a competitive antagonist, blocks the initial step of this pathway by preventing norepinephrine from binding to the alpha-1 adrenoceptor, thereby inhibiting downstream signaling and promoting vasodilation.
Pharmacological Profile
In Vitro Studies
| Parameter | Agonist | Antagonist | Preparation | Value | Reference |
| Potency Comparison | Norepinephrine | This compound vs. Prazosin | Postsynaptic alpha receptor | 17 times lower affinity than Prazosin | [3] |
| Potency Comparison | Norepinephrine | This compound vs. Phentolamine | Postsynaptic alpha receptor | 4 times more potent than Phentolamine |
In Vivo Studies
Animal studies have demonstrated the antihypertensive effects of this compound. In spontaneously hypertensive rats (SHR), subcutaneous administration of this compound produced graded decreases in blood pressure.
| Route of Administration | Dose Range | Animal Model | Effect | Order of Potency (vs. other α-blockers) | Reference |
| Subcutaneous | 0.1-3 mg/kg | Spontaneously Hypertensive Rats (SHR) | Graded decrease in blood pressure | Prazosin > this compound > Phentolamine > Trimazosin | |
| Acute Oral | Not specified | Spontaneously Hypertensive Rats (SHR) | Approximately 1/2 as potent as prazosin | - | |
| Chronic Oral (in drinking water) | Equivalent doses to prazosin | Spontaneously Hypertensive Rats (SHR) | Equivalent, sustained reductions in blood pressure | - |
Clinical Studies
Clinical investigations of this compound have focused on its efficacy and safety in the treatment of essential hypertension.
Hemodynamic Effects
In a study involving patients with essential hypertension, 10 weeks of therapy with this compound resulted in a significant reduction in intra-arterial mean blood pressure in 7 out of 10 patients. This effect was attributed to a fall in systemic vascular resistance, with no significant changes in heart rate, cardiac output, or plasma volume.
Clinical Efficacy and Adverse Events
While showing promise in reducing blood pressure, the clinical development of this compound was hampered by its side-effect profile and a lack of significant advantages over existing antihypertensive agents.
| Adverse Event | Number of Patients Affected (out of 10) | Reference |
| Transient light-headedness | 3 | |
| Palpitations | 2 | |
| Increased urinary frequency | 1 | |
| Drooping of eyelid | 1 | |
| Profound orthostatic hypotension | 1 |
Experimental Protocols
In Vitro Assessment of Alpha-Adrenergic Receptor Antagonism
A detailed experimental protocol for determining the in vitro alpha-adrenergic receptor blocking properties of this compound, based on comparative studies with prazosin, would typically involve the following steps.
Methodology:
-
Tissue Preparation: Male Wistar rat mesenteric arteries are isolated and prepared for in vitro studies.
-
Mounting: The arterial rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
Control Concentration-Response Curve: A cumulative concentration-response curve to norepinephrine is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissues are washed and then incubated with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Concentration-Response Curve in the Presence of Antagonist: The cumulative concentration-response curve to norepinephrine is repeated in the presence of this compound.
-
Data Analysis: The rightward shift of the norepinephrine concentration-response curve caused by this compound is quantified. A Schild plot analysis can be used to determine the pA2 value, which is a measure of the antagonist's affinity for the receptor.
Conclusion
This compound is a potent, competitive postsynaptic alpha-1 adrenergic receptor antagonist that has demonstrated antihypertensive effects in both preclinical and clinical studies. Its mechanism of action involves the blockade of norepinephrine-mediated vasoconstriction, leading to a reduction in peripheral vascular resistance. However, its clinical utility has been limited by a side-effect profile that includes orthostatic hypotension and a lack of clear advantages over other established antihypertensive agents. The foundational research summarized in this guide provides a comprehensive overview of the pharmacological properties of this compound for scientists and researchers in the field of cardiovascular drug development.
References
- 1. Effects of this compound, a new antihypertensive, hemodynamics and clinical variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, praxosin, trimazosin and phentolamine on blood pressure, heart rate and on pre- and postsynaptic alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro comparison of the pre- and postsynaptic alpha adrenergic receptor blocking properties of prazosin and this compound (BL5111) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Blood Pressure Studies of Tiodazosin
These application notes provide a detailed overview and experimental protocol for conducting in vivo blood pressure studies with the antihypertensive agent, tiodazosin. The information is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a quinazoline derivative, structurally similar to prazosin, that exhibits antihypertensive properties. Its primary mechanism of action is the blockade of postsynaptic alpha-1 adrenergic receptors, leading to vasodilation and a subsequent reduction in systemic vascular resistance.[1][2] Additionally, it is suggested that this compound may possess a direct vasodilator effect.[1] Studies in conscious spontaneously hypertensive rats (SHR) have demonstrated its efficacy in lowering blood pressure.[2] Chronic administration of this compound has shown sustained reductions in blood pressure, suggesting that mechanisms beyond alpha-adrenergic receptor antagonism may contribute to its long-term antihypertensive effects.[2]
Data Presentation
The following table summarizes the quantitative data from a study comparing the acute effects of subcutaneously administered this compound with other alpha-adrenergic antagonists on the blood pressure of conscious spontaneously hypertensive rats (SHR).
| Compound | Dose Range (mg/kg, s.c.) | Change in Blood Pressure | Potency Ranking |
| Prazosin | 0.01 - 1 | Graded Decrease | 1 |
| This compound | 0.1 - 3 | Graded Decrease | 2 |
| Phentolamine | 0.1 - 3 | Graded Decrease | 3 |
| Trimazosin | 10 - 30 | Graded Decrease | 4 |
Data extracted from a comparative study in conscious spontaneously hypertensive rats.
Signaling Pathway
The proposed primary signaling pathway for this compound's antihypertensive effect is outlined below.
References
- 1. Effects of this compound, a new antihypertensive, hemodynamics and clinical variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, praxosin, trimazosin and phentolamine on blood pressure, heart rate and on pre- and postsynaptic alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assay for Measuring Tiodazosin Activity on Isolated Vascular Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiodazosin is a quinazoline-based compound and a selective alpha-1 adrenergic receptor antagonist.[1] Structurally similar to prazosin and doxazosin, its primary mechanism of action involves the blockade of alpha-1 adrenoceptors on vascular smooth muscle.[1][2] This antagonism inhibits the vasoconstrictive effects of catecholamines like norepinephrine, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[3] The following application note provides a detailed protocol for assessing the pharmacological activity of this compound on isolated vascular smooth muscle, a critical assay for characterizing its potency and mechanism of action.
Data Presentation
Table 1: Relative Potency of Alpha-1 Adrenoceptor Antagonists in Rat Aorta
| Compound | Relative Potency |
| Prazosin | +++++ |
| WB4101 | ++++ |
| Doxazosin | ++++ |
| This compound | +++ |
| Phentolamine | ++ |
| Corynanthine | + |
| Trimazosin | + |
| Rauwolscine | + |
Data compiled from a study by Downing O.A., Wilson K.A., and Wilson V.G.[3] The number of '+' symbols is a qualitative representation of the reported order of potency.
For context, the following table provides reported pA2 values for several common alpha-1 adrenoceptor antagonists against phenylephrine-induced contraction in rat aorta. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, indicating the antagonist's potency.
Table 2: pA2 Values of Selected Alpha-1 Adrenoceptor Antagonists in Rat Aorta
| Antagonist | pA2 Value |
| Prazosin | 9.45 |
| WB4101 | 9.21 |
| 5-methyl-urapidil | 8.12 |
| Phentolamine | 7.9 - 8.1 |
Note: These values are provided for comparative purposes and are derived from various studies. Experimental conditions can influence pA2 values.
Signaling Pathway
This compound exerts its effect by blocking the alpha-1 adrenergic signaling pathway in vascular smooth muscle cells. The diagram below illustrates this pathway.
Caption: Alpha-1 adrenergic signaling pathway in vascular smooth muscle.
Experimental Protocols
The following protocol details the methodology for performing an isolated tissue bath experiment to measure the antagonistic activity of this compound on phenylephrine-induced contractions in rat thoracic aorta.
Materials and Reagents
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1
-
Phenylephrine hydrochloride
-
This compound hydrochloride
-
Carbogen gas (95% O2, 5% CO2)
-
Distilled, deionized water
-
Standard laboratory dissection tools
-
Organ bath system with isometric force transducers
-
Data acquisition system
Experimental Workflow
Caption: Experimental workflow for the isolated aortic ring assay.
Detailed Procedure
-
Tissue Preparation:
-
Humanely euthanize a male Wistar rat according to institutional guidelines.
-
Immediately perform a thoracotomy and carefully excise the thoracic aorta.
-
Place the aorta in a petri dish containing cold Krebs-Henseleit solution bubbled with carbogen.
-
Under a dissecting microscope, carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Mount each aortic ring on two L-shaped stainless-steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Apply a resting tension of 2 g to each ring and allow the tissue to equilibrate for at least 60 minutes.
-
During equilibration, replace the Krebs-Henseleit solution every 15 minutes.
-
-
Experimental Protocol:
-
After equilibration, induce a submaximal contraction by adding a fixed concentration of phenylephrine (e.g., 1 µM) to the organ bath.
-
Once the contraction has reached a stable plateau, add this compound in a cumulative manner (e.g., from 1 nM to 10 µM) to the bath.
-
Allow the tissue to stabilize after each addition of this compound before adding the next concentration.
-
Record the isometric tension continuously using a force transducer and a data acquisition system.
-
At the end of the experiment, wash the tissues repeatedly with fresh Krebs-Henseleit solution.
-
-
Data Analysis:
-
Express the relaxation induced by this compound as a percentage of the initial phenylephrine-induced contraction.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.
-
From the concentration-response curve, calculate the IC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
For a more detailed analysis of competitive antagonism, perform a Schild analysis by generating phenylephrine concentration-response curves in the absence and presence of increasing concentrations of this compound to determine the pA2 value.
-
Logical Relationship for Schild Analysis
Caption: Logical workflow for determining the pA2 value using Schild analysis.
References
- 1. Characterization of the alpha-1 adrenergic receptors in the thoracic aorta of control and aldosterone hypertensive rats: correlation of radioligand binding with potassium efflux and contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-competitive antagonism of the alpha-adrenoceptor-mediated fast component of contraction of rat aorta, by doxazosin and prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tiodazosin in Cardiovascular Research Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tiodazosin is a quinazoline derivative that functions as a potent and selective alpha-1 adrenergic receptor antagonist.[1] Structurally similar to prazosin, it has been investigated for its antihypertensive properties.[1][2] Its primary mechanism of action involves the blockade of postsynaptic alpha-1 adrenoceptors, leading to vasodilation of both arteries and veins, and consequently, a reduction in peripheral vascular resistance and blood pressure.[2] This document provides detailed application notes and experimental protocols for the use of this compound in cardiovascular research models, with a focus on its utility in studying hypertension and vascular smooth muscle physiology. Given the limited specific data on this compound, information from its close structural and functional analog, Doxazosin, is also referenced to provide a more comprehensive guide.
Mechanism of Action
This compound exerts its cardiovascular effects primarily through the blockade of alpha-1 adrenergic receptors located on vascular smooth muscle cells.[1] Norepinephrine released from sympathetic nerve endings typically binds to these receptors, initiating a signaling cascade that leads to vasoconstriction. By competitively inhibiting this interaction, this compound promotes vasodilation, leading to a decrease in blood pressure. While this compound is a potent postsynaptic alpha-1 adrenergic receptor antagonist, it exhibits a lower affinity for these receptors compared to prazosin.
Signaling Pathway of Alpha-1 Adrenergic Receptor Antagonism by this compound
Caption: Signaling pathway of this compound's antagonism of the alpha-1 adrenergic receptor.
Data Presentation
Table 1: In Vitro Comparison of Alpha-1 Adrenergic Receptor Antagonists
| Compound | Postsynaptic Alpha-1 Receptor Affinity (Relative to Prazosin) |
| Prazosin | 1 |
| This compound | 1/17 |
| Phentolamine | 1/68 |
Data adapted from an in vitro study comparing the potency of alpha-adrenergic receptor antagonists.
Table 2: Hemodynamic Effects of this compound in Patients with Essential Hypertension (10 weeks of therapy)
| Parameter | Change | Statistical Significance |
| Mean Arterial Pressure | Significant Reduction | p < 0.05 in 7 out of 10 patients |
| Systemic Vascular Resistance | Fall | - |
| Heart Rate | No significant change | - |
| Cardiac Output | No significant change | - |
| Plasma Volume | No significant change | - |
Data from a clinical study on the long-term effects of this compound.
Experimental Protocols
In Vivo Model: Spontaneously Hypertensive Rat (SHR)
This protocol describes the evaluation of this compound's antihypertensive effects in a widely used genetic model of hypertension.
Experimental Workflow for In Vivo Antihypertensive Study
References
Tiodazosin: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available preclinical data on tiodazosin, a selective postsynaptic alpha-1 adrenergic receptor antagonist. The information is intended to guide the design and execution of in vivo studies for researchers in pharmacology and drug development. Due to the limited publicly available data specifically for this compound, some protocols and mechanistic information are based on established methods for similar compounds and general principles of preclinical research.
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes for this compound in preclinical studies.
Table 1: this compound Dosage and Administration in Rats
| Animal Model | Administration Route | Dosage Range | Study Duration | Observed Effects |
| Conscious Spontaneously Hypertensive Rats (SHR) | Subcutaneous (acute) | 0.1 - 3 mg/kg | Single dose | Graded decrease in blood pressure[1] |
| Conscious Spontaneously Hypertensive Rats (SHR) | Oral (acute) | Not specified, but noted to be about half as potent as prazosin | Single dose | Decrease in blood pressure[1] |
| Conscious Spontaneously Hypertensive Rats (SHR) | Oral (chronic, via drinking water) | Equivalent doses to prazosin | 25 and 52 days | Sustained reduction in blood pressure[1] |
Experimental Protocols
Antihypertensive Efficacy Study in Spontaneously Hypertensive Rats (SHR)
This protocol is based on the methodology described by Algate & Hodgson (1980)[1] and general practices for similar studies.
Objective: To assess the acute and chronic antihypertensive effects of this compound in a genetic model of hypertension.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline for subcutaneous injection, purified water for oral administration)
-
Spontaneously Hypertensive Rats (SHR), age and weight matched
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry)
-
Standard laboratory animal housing and diet
Experimental Workflow Diagram:
Caption: Experimental workflow for antihypertensive efficacy studies.
Procedure:
-
Acclimatization: House male SHR (12-16 weeks old) in a temperature and light-controlled environment for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Baseline Measurements: Measure and record the systolic blood pressure and heart rate of conscious, restrained rats using a tail-cuff sphygmomanometer for three consecutive days to establish a stable baseline.
-
Grouping: Randomly allocate animals into control (vehicle) and this compound treatment groups (n=6-8 per group).
-
Drug Administration:
-
Acute Subcutaneous Study: Prepare fresh solutions of this compound in sterile saline. Administer single subcutaneous injections of this compound at doses of 0.1, 0.3, 1, and 3 mg/kg. The control group receives an equivalent volume of saline.
-
Chronic Oral Study: Prepare a solution of this compound in the drinking water at a concentration calculated to provide a target daily dose based on average water consumption. The control group receives plain drinking water. Replace the medicated water every 2-3 days. Monitor water consumption to adjust the drug concentration if necessary.
-
-
Data Collection:
-
Acute Study: Measure blood pressure and heart rate at 1, 2, 4, 6, and 24 hours after drug administration.
-
Chronic Study: Measure blood pressure and heart rate weekly for the duration of the study (e.g., 25 or 52 days). Also, monitor body weight and daily water consumption.
-
-
Data Analysis: Express results as the mean change from baseline ± SEM. Analyze the data using appropriate statistical tests, such as one-way or two-way ANOVA followed by a post-hoc test, to determine significant differences between treatment groups and the control group.
Assessment of Alpha-Adrenergic Receptor Antagonist Activity
This protocol is designed to assess the in vivo alpha-1 adrenergic receptor blocking activity of this compound.
Objective: To determine the inhibitory effect of this compound on the pressor response to a selective alpha-1 adrenergic agonist, such as norepinephrine.
Procedure:
-
Animal Preparation: Anesthetize rats (e.g., with urethane) and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Stabilization: Allow the animal's blood pressure to stabilize after surgery.
-
Norepinephrine Dose-Response Curve: Administer increasing doses of norepinephrine intravenously and record the corresponding pressor (blood pressure increase) responses to establish a baseline dose-response curve.
-
This compound Administration: Administer a single intravenous or subcutaneous dose of this compound.
-
Post-Tiodazosin Norepinephrine Dose-Response: After a suitable time for this compound to take effect (e.g., 30 minutes), repeat the norepinephrine dose-response curve.
-
Data Analysis: Compare the norepinephrine dose-response curves before and after this compound administration. A rightward shift in the curve indicates competitive antagonism at the alpha-1 adrenergic receptors.
Signaling Pathway
This compound is a selective antagonist of postsynaptic alpha-1 adrenergic receptors. The binding of endogenous agonists like norepinephrine to these receptors typically initiates a signaling cascade leading to vasoconstriction. This compound blocks this pathway.
Alpha-1 Adrenergic Receptor Signaling Pathway (Antagonized by this compound):
References
Analytical Methods for the Determination of Tiodazosin in Biological Fluids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiodazosin is an α1-adrenergic receptor antagonist that has been investigated for its antihypertensive properties.[1] Accurate and reliable analytical methods for the quantification of this compound in biological fluids are crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides a detailed overview of the available analytical methodologies for the determination of this compound, including a historical high-performance liquid chromatography (HPLC) method and a proposed modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach based on methods validated for structurally similar compounds.
Data Presentation
Table 1: Summary of Analytical Methods for this compound and Related Compounds
| Analyte | Method | Matrix | Sample Preparation | LLOQ | Linearity Range | Key Findings | Reference |
| This compound | HPLC-UV | Plasma, Whole Blood | Protein Precipitation | Not Reported | Not Reported | A method from 1982 for determination in plasma and whole blood. | [2] |
| Doxazosin | LC-MS/MS | Human Serum | Liquid-Liquid Extraction | 1 ng/mL | 1 - 500 ng/mL | Rapid and sensitive method for simultaneous determination with verapamil. | [3] |
| Doxazosin | HPLC-Fluorescence | Human Plasma | Protein Precipitation | 5.0 ng/mL | 5.0 - 200 ng/mL | Simple and sensitive method applied to a bioequivalence study. | [4] |
| Prazosin | LC-MS/MS | Human Plasma | Protein Precipitation | 0.1000 ng/mL | Not Specified | High-throughput and sensitive method for bioequivalence studies. | [5] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection (Historical Method)
This protocol is based on the method described by Mico et al. (1982) for the determination of this compound in plasma and whole blood.
1. Scope: This method is applicable to the quantitative determination of this compound in plasma and whole blood samples.
2. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (A related compound, not specified in the abstract)
-
Acetonitrile (HPLC grade)
-
Perchloric acid
-
Water (HPLC grade)
-
Plasma and whole blood samples
3. Sample Preparation (Protein Precipitation):
-
To a 1.0 mL aliquot of plasma or whole blood, add a known amount of the internal standard.
-
Add 2.0 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. HPLC Conditions:
-
Column: (Details not available in the abstract, a C18 column is a common choice for such compounds)
-
Mobile Phase: (Details not available in the abstract, a mixture of acetonitrile and a buffer is typical)
-
Flow Rate: (Details not available in the abstract)
-
Detection: UV detector (wavelength not specified)
-
Injection Volume: 20 µL
5. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma or whole blood with known concentrations of this compound.
-
Process the calibration standards and samples as described in the sample preparation section.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Protocol 2: Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This proposed protocol is based on established and validated methods for the analysis of structurally similar α1-adrenergic receptor antagonists, such as Doxazosin and Prazosin, in biological fluids. This method is expected to offer higher sensitivity and selectivity compared to the historical HPLC-UV method.
1. Scope: This method is proposed for the highly sensitive and selective quantification of this compound in human plasma.
2. Materials and Reagents:
-
This compound reference standard
-
This compound-d8 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d8 in methanol).
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Chromatographic System: UPLC or HPLC system
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 432.1 m/z -> Q3: [Fragment ion 1], [Fragment ion 2] (To be determined by infusion of the standard)
-
This compound-d8: Q1: 440.1 m/z -> Q3: [Corresponding fragment ion]
-
-
Collision Energy and other MS parameters: To be optimized for this compound.
5. Method Validation (as per FDA/ICH guidelines):
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of this compound and the internal standard.
-
Linearity and Range: Prepare a calibration curve with at least six non-zero concentrations. The range should cover the expected concentrations in study samples. A correlation coefficient (r²) of >0.99 is desirable.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision (RSD ≤ 20%) and accuracy (within ±20%).
-
Accuracy and Precision: Determine at four concentration levels (LLOQ, low QC, mid QC, and high QC) in five replicates. Intra- and inter-day precision should be ≤15% RSD (≤20% for LLOQ) and accuracy should be within ±15% (±20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples with that in a neat solution.
-
Recovery: Determine the extraction efficiency of the method by comparing the analyte response in pre-extraction spiked samples with that in post-extraction spiked samples.
-
Stability: Assess the stability of this compound in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).
Visualizations
Caption: HPLC-UV Workflow for this compound Analysis.
Caption: Proposed LC-MS/MS Workflow for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Determination of this compound in plasma and whole blood by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of doxazosin and verapamil in human serum by fast LC-MS/MS: application to document non-compliance of patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated RP-HPLC method for quantification of doxazosin in human plasma: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Tiodazosin Solubility for In Vitro Assays: A Technical Support Guide
For researchers and drug development professionals utilizing Tiodazosin in in vitro assays, achieving and maintaining its solubility is a critical step for obtaining accurate and reproducible data. This compound, an α1-adrenergic receptor antagonist, is characterized by its hydrophobic nature, which can present challenges in aqueous experimental environments. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a solid at room temperature and is sparingly soluble in aqueous solutions. It exhibits higher solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] The hydrochloride salt form, this compound HCl, may exhibit different solubility characteristics.
Q2: I am observing precipitation when diluting my this compound stock solution into aqueous buffer or cell culture media. What is causing this?
A2: This is a common issue when working with hydrophobic compounds. The high concentration of the organic solvent in your stock solution maintains this compound's solubility. When this is diluted into an aqueous medium, the drastic decrease in the organic solvent percentage lowers the overall solvating capacity for this compound, leading to its precipitation.
Q3: How can I prevent my this compound solution from precipitating during an experiment?
A3: Several strategies can be employed:
-
Lower the final concentration: Reducing the final concentration of this compound in your assay may keep it within its soluble range in the aqueous medium.
-
Use a co-solvent: If your experimental design allows, including a small percentage (e.g., 0.1-1%) of the organic solvent from your stock solution in the final aqueous buffer can help maintain solubility.
-
Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Vortexing during dilution: Add the stock solution dropwise to the aqueous medium while continuously vortexing to promote rapid and uniform dispersion.
Q4: Is this compound stable in cell culture media?
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in the chosen solvent.
| Potential Cause | Troubleshooting Step |
| Incorrect solvent selection. | This compound has poor aqueous solubility. Use an appropriate organic solvent such as DMSO or ethanol for preparing stock solutions. |
| Insufficient solvent volume. | Increase the volume of the solvent to ensure the concentration is below the solubility limit. |
| Low temperature. | Gently warm the solution in a water bath to a temperature compatible with the compound's stability (e.g., 37°C) to aid dissolution. |
| Inadequate mixing. | Vortex the solution vigorously or use a sonicator for a short period to enhance dissolution. |
Issue 2: this compound precipitates out of the stock solution during storage.
| Potential Cause | Troubleshooting Step |
| Stock concentration is too high. | Prepare a new stock solution at a lower concentration. |
| Improper storage conditions. | Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light. |
| Solvent degradation. | Ensure the organic solvent used is of high purity and anhydrous, as water absorption by solvents like DMSO can reduce the solubility of hydrophobic compounds over time. |
Issue 3: Inconsistent or unexpected results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Precipitation of this compound in the cell culture well. | Visually inspect the wells under a microscope for any signs of precipitation. If observed, optimize the final concentration and dilution method as described in the FAQs. |
| Cytotoxicity of this compound or the solvent. | Perform a dose-response experiment to determine the cytotoxic concentration of this compound in your specific cell line. Also, run a vehicle control with the same final concentration of the organic solvent (e.g., DMSO) to assess its impact on cell viability. While specific IC50 values for this compound are not widely published, data from the structurally similar α1-adrenergic receptor antagonist, Doxazosin, show IC50 values in the micromolar range for various cancer cell lines (e.g., 23.93 µM in MDA-MB-213 and 24.82 µM in BT549 cells).[2] |
| Instability of this compound in the culture medium. | For time-course experiments, consider replenishing the medium with freshly diluted this compound at regular intervals. |
Physicochemical and Solubility Data
While specific quantitative solubility data for this compound is limited in publicly available literature, the following table summarizes its known physicochemical properties and provides estimated solubility information for its structurally similar analog, Doxazosin, which can serve as a useful reference.
| Property | This compound | Doxazosin (for reference) |
| Molecular Formula | C₁₈H₂₁N₇O₄S[3] | C₂₃H₂₅N₅O₅ |
| Molar Mass | 431.47 g/mol [3] | 451.48 g/mol |
| Appearance | White to off-white powder[1] | Crystalline solid |
| Solubility in DMSO | Soluble (qualitative) | ≥ 100 mg/mL |
| Solubility in Ethanol | Soluble (qualitative) | Information not readily available |
| Aqueous Solubility | Sparingly soluble (qualitative) | Insoluble |
Note: The solubility of Doxazosin is provided as a reference and may not be directly representative of this compound's solubility.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general guideline for preparing a this compound stock solution. It is recommended to perform a small-scale test to determine the optimal concentration for your specific needs.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO or ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays
This protocol outlines a method to minimize precipitation when diluting a concentrated organic stock solution of this compound into an aqueous buffer or cell culture medium.
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile tubes
Procedure:
-
Bring the this compound stock solution aliquot to room temperature.
-
In a sterile tube, add the required volume of pre-warmed aqueous buffer or cell culture medium.
-
While continuously vortexing the aqueous medium, add the this compound stock solution dropwise to achieve the final desired concentration.
-
Visually inspect the final solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately in your assay.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the canonical signaling pathway of α1-adrenergic receptors and a general workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Tiodazosin Degradation Product Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Tiodazosin degradation products.
Disclaimer: Specific experimental data on the forced degradation of this compound is limited in publicly available literature. The information provided herein is largely extrapolated from studies on structurally related quinazoline-based alpha-1 adrenergic receptor antagonists, such as Doxazosin and Terazosin. These compounds share a common quinazoline nucleus and are expected to exhibit similar degradation behaviors.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the behavior of structurally similar compounds, this compound is likely susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic stress conditions. The primary degradation pathways may involve:
-
Hydrolysis: Cleavage of the amide bond and other susceptible functionalities within the molecule is anticipated under both acidic and alkaline conditions.
-
Oxidation: The quinazoline ring system and the piperazine moiety may be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce photolytic cleavage or rearrangement of the molecule.
Q2: What are the common analytical techniques used to identify and characterize this compound degradation products?
A2: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most powerful and commonly employed technique for this purpose.[1][2]
-
HPLC with UV detection is used to separate the parent drug from its degradation products. A stability-indicating method should be developed to ensure adequate resolution between all peaks.
-
LC-MS (and LC-MS/MS) provides molecular weight information and fragmentation patterns of the separated compounds, which are crucial for structural elucidation of the unknown degradation products.[1] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradants.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. To develop such a method:
-
Perform Forced Degradation Studies: Subject this compound to various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to generate the degradation products.
-
Select an Appropriate HPLC Column and Mobile Phase: A reversed-phase C18 column is a common starting point. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), should be optimized to achieve good separation of all peaks.
-
Optimize Detection Wavelength: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and select a wavelength that provides a good response for both the parent drug and the degradation products.
-
Validate the Method: The developed method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.
Q4: What should I do if I observe co-elution of peaks during my HPLC analysis?
A4: Co-elution of the parent drug with a degradation product can lead to inaccurate quantification. To resolve this:
-
Modify the Mobile Phase: Adjust the organic solvent composition, buffer pH, or ionic strength.
-
Change the Stationary Phase: Try a different type of HPLC column (e.g., C8, phenyl-hexyl).
-
Adjust the Temperature: Running the column at a different temperature can alter the selectivity.
-
Utilize a Gradient Elution: A gradient program can often improve the resolution of complex mixtures compared to an isocratic method.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound degradation products.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed under stress conditions. | Insufficient stress applied (concentration of stressor, temperature, or duration). | Increase the concentration of the acid, base, or oxidizing agent. Increase the temperature or prolong the exposure time. |
| This compound is stable under the applied conditions. | Confirm the stability by ensuring the absence of any new peaks in the chromatogram and no significant decrease in the parent drug peak area. | |
| Excessive degradation (>20-30%) observed. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. |
| Poor peak shape (tailing or fronting) in HPLC. | Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound and its degradation products. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column if necessary. | |
| Inconsistent retention times. | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| Pump malfunction. | Check the HPLC pump for leaks and ensure it is delivering a constant flow rate. | |
| Difficulty in identifying degradation product structures from MS data. | Insufficient fragmentation in MS/MS. | Optimize the collision energy in the MS/MS experiment to induce more informative fragmentation. |
| Low abundance of the degradation product. | Concentrate the sample or use a more sensitive mass spectrometer. | |
| Complex fragmentation pattern. | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition. Compare the fragmentation pattern with that of the parent drug and known related compounds. |
Experimental Protocols
Forced Degradation Studies
A general protocol for conducting forced degradation studies on this compound is outlined below. The specific conditions should be optimized for each study.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Heat the solution at 60-80°C for a specified period (e.g., 2-8 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Heat the solution at 60-80°C for a specified period (e.g., 1-4 hours).
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Store the solid drug substance in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24-72 hours).
-
Dissolve the stressed solid in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the drug solution or solid drug substance to UV light (e.g., 254 nm) or sunlight for a specified duration.
-
3. Sample Analysis:
-
Dilute the stressed samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Representative HPLC-MS Method for Analysis
-
HPLC System: A standard HPLC system with a PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program: A suitable gradient to ensure separation (e.g., start with a low percentage of B and gradually increase).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: PDA detector at a suitable wavelength (e.g., 254 nm).
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode.
Visualizations
Caption: Workflow for this compound Forced Degradation Studies.
Caption: Troubleshooting Logic for Poor HPLC Peak Resolution.
References
Technical Support Center: Optimizing Tiodazosin Concentration for Maximal Receptor Blockade
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Tiodazosin, a potent and selective α1-adrenergic receptor antagonist, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, competitive, and selective postsynaptic α1-adrenergic receptor antagonist.[1][2][3] This means it reversibly binds to α1-adrenergic receptors, preventing the endogenous agonists, norepinephrine and epinephrine, from binding and activating the receptor. Its competitive nature implies that the extent of receptor blockade is dependent on the concentration of this compound.
Q2: What is the affinity of this compound for the α1-adrenergic receptor?
A2: The affinity of this compound for the α1-adrenergic receptor has been determined using a Schild plot analysis, which yielded a pA2 value of 8.66.[1] The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a higher affinity of the antagonist for the receptor.
Q3: How does this compound's potency compare to other α1-adrenergic antagonists?
A3: this compound is a potent α1-adrenergic antagonist, although it is reported to be about half as potent as prazosin in acute oral administration.[4] However, it is approximately four times more potent than phentolamine.
Q4: What are the expected downstream effects of α1-adrenergic receptor blockade by this compound?
A4: By blocking the α1-adrenergic receptor, this compound inhibits the Gq signaling cascade. This prevents the activation of phospholipase C (PLC), which in turn reduces the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, this leads to a decrease in intracellular calcium release from the endoplasmic reticulum and reduced activation of protein kinase C (PKC), ultimately inhibiting downstream cellular responses such as smooth muscle contraction.
Data Presentation
| This compound Concentration (nM) | Agonist (Norepinephrine) Concentration for Equivalent Response | Expected Receptor Blockade |
| 0 (Control) | X | 0% |
| 1 | > X | Increasing |
| 10 | >> X | Increasing |
| 100 | >>> X | Approaching maximal |
Note: This table is illustrative. The actual agonist concentration required will depend on the specific experimental conditions (tissue type, agonist affinity, etc.). The key principle is the rightward shift of the agonist dose-response curve in the presence of increasing concentrations of this compound.
Experimental Protocols
Radioligand Binding Assay for α1-Adrenergic Receptor
This protocol is a standard method to determine the affinity of this compound for the α1-adrenergic receptor.
Materials:
-
Cell membranes expressing α1-adrenergic receptors
-
Radiolabeled ligand (e.g., [3H]-prazosin)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, add the cell membranes, radiolabeled ligand at a fixed concentration (typically at its Kd), and varying concentrations of this compound.
-
Include control wells with only membranes and radioligand (total binding) and wells with an excess of a non-labeled antagonist (non-specific binding).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding against the logarithm of the this compound concentration to determine the IC50, which can then be used to calculate the Ki (inhibitory constant).
Functional Assay: Measurement of Intracellular Calcium Mobilization
This protocol measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium, a key downstream event in α1-adrenergic receptor signaling.
Materials:
-
Cells expressing α1-adrenergic receptors (e.g., HEK293 or smooth muscle cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
α1-adrenergic agonist (e.g., norepinephrine or phenylephrine)
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Plate the cells in a black-walled, clear-bottom multi-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow the antagonist to bind to the receptors.
-
Place the plate in the fluorescence plate reader.
-
Initiate the kinetic read, measuring the baseline fluorescence.
-
Add a fixed concentration of the α1-adrenergic agonist to all wells simultaneously using an automated injector.
-
Continue to measure the fluorescence intensity over time to capture the agonist-induced calcium transient.
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve for each well.
-
Plot the response against the logarithm of the this compound concentration to determine the IC50 for the inhibition of the calcium response.
Mandatory Visualizations
References
- 1. In vitro comparison of the pre- and postsynaptic alpha adrenergic receptor blocking properties of prazosin and this compound (BL5111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Prazosin and its analogues UK-18,596 and UK-33,274: a comparative study on cardiovascular effects and alpha-adrenoceptor blocking activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of Tiodazosin in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tiodazosin in experimental models. The focus is on identifying and addressing potential off-target effects to ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective competitive antagonist of postsynaptic α1-adrenergic receptors.[1] Structurally similar to prazosin and doxazosin, it is classified as a quinazoline derivative.[2][3] Its primary on-target effect is the blockade of signaling through α1-adrenoceptors, leading to smooth muscle relaxation and vasodilation.
Q2: Are there known or suspected off-target effects of this compound?
While specific off-target binding studies on this compound are not extensively documented in publicly available literature, its structural similarity to other quinazoline-based α1-antagonists, such as prazosin and doxazosin, suggests a potential for similar off-target activities. Researchers should be aware that long-term administration of this compound may elicit effects through mechanisms beyond α1-adrenergic receptor blockade.
Potential off-target effects, inferred from studies on related quinazoline compounds, may include:
-
Induction of apoptosis: Quinazoline-based α1-antagonists have been shown to induce apoptosis in prostate cancer cells, an effect that is independent of their α1-adrenoceptor antagonism.
-
Inhibition of the PI3K/Akt signaling pathway: Doxazosin has been demonstrated to inhibit the PI3K/Akt pathway in glioblastoma cells, which can affect cell growth, proliferation, and survival.[4][5]
-
Activation of Phosphoglycerate Kinase 1 (PGK1): Some quinazoline compounds can activate the metabolic enzyme PGK1, which could influence cellular energy metabolism.
Q3: What are the common side effects of this compound observed in clinical settings, and could they be related to off-target effects?
Clinical studies with this compound for hypertension have reported side effects such as dizziness, light-headedness, palpitations, and in some cases, profound orthostatic hypotension. While these are consistent with the on-target α1-adrenergic blockade, it is plausible that off-target effects could contribute to the overall pharmacological profile. Any unexpected or severe adverse effects in experimental models should be carefully investigated.
Troubleshooting Guide: Addressing Off-Target Effects
Issue 1: Observing unexpected cellular phenotypes not readily explained by α1-adrenergic receptor blockade.
-
Question: Have you considered that the observed effect might be independent of α1-adrenoceptor antagonism?
-
Answer: this compound, like other quinazoline-based compounds, may exert effects through alternative pathways. It is crucial to design experiments that can differentiate between on-target and off-target effects.
-
Question: What are the first steps to investigate a potential off-target effect?
-
Answer:
-
Dose-response analysis: Determine if the unexpected phenotype occurs at concentrations significantly different from those required for α1-adrenoceptor blockade.
-
Use of control compounds: Include a structurally different α1-adrenergic antagonist in your experiments. If the alternative antagonist does not produce the same phenotype at equivalent α1-blocking concentrations, it suggests an off-target effect of this compound.
-
Rescue experiments: Attempt to rescue the on-target effect by co-administering an α1-adrenergic agonist. If the unexpected phenotype persists, it is likely an off-target effect.
-
Issue 2: this compound induces apoptosis in my cancer cell line model.
-
Question: Is this a known effect of quinazoline-based α1-antagonists?
-
Answer: Yes, compounds like doxazosin have been shown to induce apoptosis in prostate cancer cells through a mechanism independent of α1-adrenoceptor blockade.
-
Question: How can I confirm that the observed apoptosis is an off-target effect?
-
Answer:
-
Use an α1-adrenoceptor-negative cell line: If available, test the effect of this compound on a similar cell line that does not express α1-adrenergic receptors. Induction of apoptosis in these cells would strongly indicate an off-target mechanism.
-
Compare with non-quinazoline α1-antagonists: Utilize an α1-antagonist with a different chemical scaffold (e.g., tamsulosin, a sulfonamide-based antagonist). If this compound does not induce apoptosis at equivalent α1-blocking doses, it supports the hypothesis that the quinazoline structure of this compound is responsible for the apoptotic effect.
-
Issue 3: I am observing changes in cellular metabolism or PI3K/Akt signaling in my experimental model.
-
Question: Could this compound be affecting these pathways directly?
-
Answer: It is plausible. The structurally related compound doxazosin has been shown to inhibit the PI3K/Akt pathway. Additionally, some quinazolines can activate the glycolytic enzyme PGK1.
-
Question: What experiments can I perform to investigate these potential off-target effects?
-
Answer:
-
Western Blot Analysis of the PI3K/Akt Pathway: Assess the phosphorylation status of key proteins in this pathway, such as Akt (at Ser473 and Thr308) and downstream targets like GSK-3β (at Ser9) and mTOR. A decrease in phosphorylation upon this compound treatment would suggest inhibition of this pathway.
-
PGK1 Activity Assay: Measure the enzymatic activity of PGK1 in cell lysates treated with this compound. An increase in activity compared to vehicle-treated controls would indicate an off-target effect on this enzyme.
-
Quantitative Data Summary
The following tables summarize available quantitative data for this compound and related quinazoline α1-antagonists. Data for this compound is limited; therefore, data from prazosin and doxazosin are provided as a reference due to their structural and functional similarities.
Table 1: On-Target Binding Affinities (Ki in nM) for α1-Adrenergic Receptor Subtypes
| Compound | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Prazosin | ~1.0 | ~0.5 | ~2.0 | |
| Doxazosin | 2.6 - 0.78 | ~0.5 | ~1.0 |
Note: Ki values can vary depending on the experimental conditions and cell system used.
Table 2: Potential Off-Target Activity of Related Quinazoline Compounds
| Compound | Off-Target Pathway | Effect | Cell Line | IC50 / EC50 | Reference |
| Doxazosin | PI3K/Akt Pathway | Inhibition | Glioblastoma cells (C6, U138-MG) | ~150-300 µM (for reduced cell viability) | |
| Terazosin | PGK1 Activity | Activation | Not specified | 0.02 µg/ml (2.9-fold activation) |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for α1-Adrenergic Receptor Affinity
This protocol is a general guideline for determining the binding affinity of this compound for α1-adrenergic receptors using a competitive binding assay with a radiolabeled ligand (e.g., [3H]-prazosin).
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human α1A, α1B, or α1D-adrenoceptor subtype.
-
[3H]-prazosin (radioligand).
-
This compound (competitor ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate a constant concentration of cell membranes and [3H]-prazosin with increasing concentrations of this compound in a 96-well plate.
-
Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled α1-antagonist like phentolamine).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Phosphorylation
This protocol describes how to assess the effect of this compound on the PI3K/Akt signaling pathway by measuring the phosphorylation status of key proteins.
-
Materials:
-
Cell line of interest.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time. Include a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: On-Target α1-Adrenergic Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Potential Off-Target Inhibition of the PI3K/Akt Signaling Pathway by this compound.
Caption: Experimental Workflow for Validating Potential Off-Target Effects of this compound.
References
- 1. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a new antihypertensive, hemodynamics and clinical variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalrph.com [globalrph.com]
- 4. Phosphatidylinositol 3-Kinase/AKT Pathway Inhibition by Doxazosin Promotes Glioblastoma Cells Death, Upregulation of p53 and Triggers Low Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylinositol 3-Kinase/AKT Pathway Inhibition by Doxazosin Promotes Glioblastoma Cells Death, Upregulation of p53 and Triggers Low Neurotoxicity | PLOS One [journals.plos.org]
Improving the stability of Tiodazosin in aqueous solutions for long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiodazosin in aqueous solutions for long-term experiments. The information provided is based on the chemical properties of this compound, general knowledge of quinazoline derivatives, and stability data from structurally similar compounds like Doxazosin, due to the limited availability of direct stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in maintaining the stability of this compound in aqueous solutions?
A1: this compound, as a quinazoline derivative, is susceptible to several degradation pathways in aqueous environments. The primary challenges include hydrolysis, photodegradation, and potential oxidation. The stability is often influenced by the pH of the solution, exposure to light, and storage temperature.
Q2: How does pH affect the stability of this compound solutions?
A2: Based on studies of structurally similar compounds such as Doxazosin, this compound is expected to be most stable in a neutral to slightly acidic pH range. Extreme acidic or basic conditions are likely to accelerate hydrolytic degradation of the quinazoline ring system. It is crucial to determine the optimal pH for your specific experimental conditions.
Q3: Is this compound sensitive to light?
A3: Yes, compounds with a quinazoline core structure are often susceptible to photodegradation. Exposure to UV or even ambient laboratory light can lead to the formation of degradation products. Therefore, it is highly recommended to protect this compound solutions from light at all times.
Q4: What are the recommended storage conditions for this compound aqueous solutions?
A4: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C or below is advisable.[1] All solutions should be stored in tightly sealed containers and protected from light.
Q5: What are the signs of this compound degradation in my solution?
A5: Visual indicators of degradation can include a change in color, precipitation, or the appearance of turbidity in the solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to accurately assess the stability and purity of your this compound solution.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound aqueous solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the aqueous solution. | Poor aqueous solubility of this compound. | - Adjust the pH of the buffer to a range where this compound is more soluble (start with a neutral pH and move towards slightly acidic).- Use a co-solvent such as DMSO or ethanol (start with a low percentage, e.g., 1-5% v/v, and ensure it does not interfere with your experiment).- Consider using solubility enhancers like cyclodextrins. |
| Loss of compound activity over time. | Chemical degradation of this compound. | - Control pH: Buffer the solution to a neutral or slightly acidic pH.- Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.- Control Temperature: Store solutions at recommended low temperatures (2-8°C for short-term, -20°C for long-term).- Deoxygenate solution: If oxidation is suspected, prepare solutions with deoxygenated buffers and consider purging the headspace of the container with an inert gas like nitrogen or argon. |
| Appearance of new peaks in HPLC analysis. | Formation of degradation products. | - Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.- Based on the degradation products, refine the storage and handling conditions (e.g., if oxidative degradation is confirmed, take stricter measures to exclude oxygen). |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
-
Solvent Preparation:
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) at the target pH (start with pH 7.2).
-
If oxidation is a concern, deoxygenate the buffer by sparging with nitrogen or argon gas for at least 15-20 minutes.
-
-
Stock Solution Preparation:
-
Due to its limited aqueous solubility, first dissolve this compound in a minimal amount of a water-miscible organic co-solvent like DMSO to create a concentrated stock solution.
-
-
Working Solution Preparation:
-
Slowly add the this compound stock solution to the prepared aqueous buffer while stirring to achieve the final desired concentration. Ensure the final concentration of the co-solvent is low enough to not affect the experiment.
-
-
Storage:
-
Store the final solution in a tightly sealed, light-protected container (e.g., amber glass vial) at the appropriate temperature (2-8°C for short-term, -20°C for long-term).
-
Protocol 2: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
-
Acid Hydrolysis: Incubate the this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the this compound solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
-
Thermal Degradation: Heat the this compound solution at 60°C for 24 hours in the dark.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method to separate and identify the degradation products.
Visualizations
Signaling Pathway of this compound
Caption: this compound as an α1-adrenergic receptor antagonist.
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing this compound stability.
Logical Relationship of Factors Affecting this compound Stability
References
Technical Support Center: Overcoming Tiodazosin Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tiodazosin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome potential interference from this compound in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and competitive postsynaptic alpha-1 adrenergic receptor antagonist.[1][2] It is structurally similar to prazosin and functions by blocking the binding of norepinephrine to alpha-1 adrenergic receptors on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1][3] While its primary use is as an antihypertensive agent, its specific mechanism of action makes it a subject of interest in various research applications.[3]
Q2: Why might this compound interfere with my biochemical assay?
A2: this compound, like many small molecules, can interfere with biochemical assays through several mechanisms that are independent of its intended biological activity. These can include:
-
Aggregation: At certain concentrations, poorly soluble compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.
-
Autofluorescence and Quenching: The intrinsic fluorescent properties of a compound can interfere with fluorescence-based assays, leading to false-positive or false-negative results.
-
Chemical Reactivity: The compound may react directly with assay components, such as enzymes, substrates, or detection reagents.
-
Off-Target Binding: this compound may bind to other proteins or receptors in your assay system besides the alpha-1 adrenergic receptor.
Q3: What are the common types of assays where interference from a compound like this compound might be observed?
A3: Interference can occur in a wide range of assays. Given this compound's properties as a quinazoline derivative and a GPCR ligand, particular attention should be paid to:
-
Fluorescence-Based Assays: Including Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and time-resolved FRET (TR-FRET).
-
Luminescence-Based Assays: Especially those using luciferase reporters, as compounds can directly inhibit or stabilize the luciferase enzyme.
-
Enzyme-Linked Immunosorbent Assays (ELISAs) and other Immunoassays.
-
High-Throughput Screening (HTS) Assays: Where the potential for false positives due to interference is high.
-
Cell-Based Signaling Assays: Particularly those involving G protein-coupled receptors (GPCRs).
-
Proximity Assays: Such as AlphaScreen and AlphaLISA.
Troubleshooting Guides
Issue 1: Unexpected Inhibition or Activation in a Biochemical Assay
This is a common problem that may be due to compound aggregation. Small molecule aggregates can sequester proteins, leading to non-specific inhibition.
Troubleshooting Workflow for Aggregation
Caption: A logical workflow to diagnose and confirm compound aggregation.
Experimental Protocol: Centrifugation-Based Assay to Detect Aggregation
Objective: To determine if the observed bioactivity of this compound is due to the formation of aggregates.
Materials:
-
This compound stock solution
-
Assay buffer
-
Microcentrifuge
-
The biochemical assay in which interference is suspected
Procedure:
-
Prepare a sample of this compound in the assay buffer at the concentration showing interference.
-
Also prepare a vehicle control (e.g., buffer with the same concentration of DMSO as the this compound sample).
-
Take an aliquot of the this compound sample and the vehicle control for immediate testing in your biochemical assay (pre-centrifugation sample).
-
Centrifuge the remaining this compound sample and vehicle control at high speed (e.g., >14,000 x g) for 15-30 minutes.
-
Carefully collect the supernatant from both tubes without disturbing any potential pellet.
-
Test the supernatant (post-centrifugation sample) in your biochemical assay.
-
Compare the activity of the pre- and post-centrifugation samples.
Interpretation of Results:
| Sample | Expected Outcome if Aggregation is the Cause | Expected Outcome if No Aggregation |
| This compound (Pre-centrifugation) | Shows inhibitory/activating effect | Shows inhibitory/activating effect |
| This compound (Post-centrifugation) | Effect is significantly reduced or abolished | Effect remains the same |
| Vehicle Control | No effect in either condition | No effect in either condition |
Issue 2: False Positives or Negatives in Fluorescence-Based Assays
This can be caused by the intrinsic fluorescence (autofluorescence) of this compound or its ability to absorb light at the excitation or emission wavelengths of the assay's fluorophore (quenching).
Troubleshooting Workflow for Fluorescence Interference
Caption: A workflow to identify the nature of fluorescence interference.
Experimental Protocol: Autofluorescence and Quenching Assessment
Objective: To determine if this compound exhibits autofluorescence or quenching properties under the conditions of a specific fluorescence-based assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorophore used in the primary assay
-
Black, opaque microplates
-
Fluorescence plate reader
Procedure for Autofluorescence Check:
-
Prepare serial dilutions of this compound in the assay buffer in a black microplate. Include a vehicle control.
-
Set the plate reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
-
Interpretation: A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent at these wavelengths.
Procedure for Quenching Check:
-
Prepare wells containing the assay fluorophore at the concentration used in your primary assay.
-
Add serial dilutions of this compound to these wells. Include a control with only the fluorophore and vehicle.
-
Incubate under the same conditions as your primary assay.
-
Measure the fluorescence intensity.
-
Interpretation: A concentration-dependent decrease in fluorescence compared to the control indicates that this compound is quenching the fluorophore's signal.
Mitigation Strategies for Fluorescence Interference
| Interference Type | Mitigation Strategy |
| Autofluorescence | 1. Spectral Shift: Use a fluorophore that excites and/or emits at wavelengths where this compound does not fluoresce. Red-shifted dyes are often effective. 2. Background Subtraction: If the autofluorescence is low, it may be possible to subtract the signal from control wells containing only this compound. 3. Time-Resolved Fluorescence (TRF): Use a TR-FRET assay, as the long-lived fluorescence of the lanthanide donor can be measured after the short-lived background fluorescence has decayed. |
| Quenching | 1. Change Fluorophore: Select a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of this compound. 2. Reduce Compound Concentration: If possible, use a lower concentration of this compound. 3. Orthogonal Assay: Confirm hits using a non-fluorescence-based assay format (e.g., a luminescence or absorbance-based assay). |
Issue 3: Inconsistent Results in GPCR Signaling Assays
This compound is an alpha-1 adrenergic antagonist, but it may have off-target effects on other GPCRs or signaling components in your assay.
Signaling Pathway: Alpha-1 Adrenergic Receptor
References
- 1. In vitro comparison of the pre- and postsynaptic alpha adrenergic receptor blocking properties of prazosin and this compound (BL5111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of this compound, a new antihypertensive, hemodynamics and clinical variables - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiodazosin Stability-Indicating Assay Development: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the development of a stability-indicating assay for tiodazosin, this technical support center provides essential guidance. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of a stability-indicating assay for this compound?
A stability-indicating assay is a validated analytical procedure designed to accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, process impurities, or excipients.[1][2] The goal is to monitor the stability of the drug substance and drug product over time under various environmental conditions.[3][4]
Q2: Where can I find a validated HPLC method for this compound?
While a specific, universally validated HPLC method for this compound may not be publicly available, methods for the structurally similar compound doxazosin can serve as an excellent starting point.[1] Development and validation will be necessary to ensure the method is suitable for this compound.
Q3: What are the typical stress conditions used in forced degradation studies for quinazoline derivatives like this compound?
Forced degradation studies, or stress testing, are crucial to identify potential degradation products and establish the degradation pathways of the drug substance. Typical conditions for related compounds include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80 °C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at elevated temperatures (e.g., 60-80 °C).
-
Oxidative Degradation: 3% to 30% H₂O₂ at room or elevated temperatures.
-
Thermal Degradation: Dry heat (e.g., 105 °C) for a specified duration.
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
Q4: What are the key validation parameters for a stability-indicating HPLC method?
According to ICH guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and execution of a stability-indicating HPLC assay for this compound.
Chromatographic Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing or Fronting | - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload.- Incompatible sample solvent. | - Flush or replace the column.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Reduce sample concentration or injection volume.- Ensure the sample diluent is similar in composition to the mobile phase. |
| Ghost Peaks | - Contaminated mobile phase or glassware.- Carryover from previous injections.- Impurities in the diluent. | - Use fresh, high-purity solvents and clean glassware.- Implement a robust needle wash program on the autosampler.- Run a blank injection of the diluent to identify any impurity peaks. |
| Baseline Drift or Noise | - Air bubbles in the mobile phase or pump.- Leaks in the system.- Detector lamp aging.- Contaminated mobile phase or column. | - Degas the mobile phase.- Check all fittings for leaks.- Replace the detector lamp if necessary.- Use fresh mobile phase and flush the column. |
| Shifting Retention Times | - Changes in mobile phase composition.- Fluctuations in column temperature.- Column aging.- Inconsistent pump flow rate. | - Prepare fresh mobile phase accurately.- Use a column oven to maintain a consistent temperature.- Replace the column if it has reached the end of its lifespan.- Check the pump for proper functioning and perform maintenance if needed. |
| Poor Resolution Between Peaks | - Sub-optimal mobile phase composition.- Inappropriate column chemistry.- Flow rate is too high. | - Optimize the mobile phase by adjusting the organic-to-aqueous ratio, pH, or buffer concentration.- Try a column with a different stationary phase (e.g., C8, Phenyl).- Reduce the flow rate to increase separation efficiency. |
Experimental Protocols
Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions to evaluate the specificity of the analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the solution at 80°C for 24 hours.
-
Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the solution at 80°C for 24 hours.
-
Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 105°C for 48 hours.
-
Prepare a 100 µg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of this compound to UV light (254 nm) and visible light for 7 days.
-
Analyze the solution directly.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
HPLC Method for this compound and Its Degradants
Objective: To provide a starting point for the development of a stability-indicating HPLC method for the quantitative determination of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or PDA detector.
-
Data acquisition and processing software.
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Illustrative)
| Stress Condition | % Degradation of this compound | Number of Degradation Peaks | Retention Times of Major Degradants (min) |
| 0.1 M HCl (80°C, 24h) | 15.2 | 2 | 3.8, 5.1 |
| 0.1 M NaOH (80°C, 24h) | 22.5 | 3 | 2.9, 4.5, 6.2 |
| 30% H₂O₂ (RT, 24h) | 18.9 | 2 | 3.5, 7.1 |
| Thermal (105°C, 48h) | 8.7 | 1 | 4.2 |
| Photolytic (UV/Vis, 7d) | 12.3 | 2 | 5.5, 8.0 |
Visualizations
Caption: Workflow for the development of a this compound stability-indicating assay.
Caption: Potential degradation pathways of this compound under stress conditions.
References
Validation & Comparative
Tiodazosin vs. Prazosin: A Comparative Analysis of their Interaction with Alpha-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Tiodazosin and Prazosin, two quinazoline derivatives that act as antagonists at alpha-adrenergic receptors. Both compounds have been investigated for their antihypertensive properties, stemming from their ability to block the vasoconstrictive effects of endogenous catecholamines. This document synthesizes experimental data on their binding affinities, functional potencies, and selectivity, presenting it in a clear, comparative format. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts.
Introduction to this compound and Prazosin
Prazosin was the first highly selective alpha-1 adrenergic antagonist, a characteristic that set it apart from earlier, non-selective alpha-blockers and led to its widespread use in treating hypertension.[1][2] this compound is a structural analogue of Prazosin and also functions as a potent postsynaptic alpha-adrenergic receptor antagonist.[3] While both drugs share a common mechanism of action by blocking alpha-1 adrenergic receptors, leading to vasodilation and a decrease in blood pressure, subtle differences in their potency and potential for additional mechanisms of action have been reported.[4]
Quantitative Comparison of Receptor Affinity and Potency
The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (pA2) of this compound and Prazosin at alpha-adrenergic receptors. It is important to note that direct comparative studies providing binding affinities of this compound for individual alpha-1 receptor subtypes (α1A, α1B, α1D) are limited in the publicly available literature.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference Tissue/System |
| Prazosin | α1A | 0.71 nM | Human α1A-adrenoceptor expressed in CHO cells |
| α1B | 0.87 nM | Human α1B-adrenoceptor expressed in CHO cells | |
| α1D | 1.90 nM | Human α1D-adrenoceptor expressed in CHO cells | |
| This compound | Postsynaptic α | ~17-fold lower than Prazosin | In vitro studies |
Table 1: Comparative Binding Affinities (Ki) at Alpha-1 Adrenergic Receptor Subtypes.
| Compound | Functional Potency (pA2) | Agonist | Tissue Preparation |
| Prazosin | 9.14 | Noradrenaline | Rabbit cutaneous resistance arteries |
| 9.8 - 10.7 | Norepinephrine / Phenylephrine | Rat thoracic aorta | |
| This compound | Lower than Prazosin | Noradrenaline | Rat aorta (slow component of contraction) |
Table 2: Comparative Functional Potencies (pA2) in Functional Assays.
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Based on available data, Prazosin consistently demonstrates a higher affinity and potency for alpha-1 adrenergic receptors compared to this compound.[3] One study reported the order of potency for causing competitive antagonism of the slow component of contraction to noradrenaline in rat aorta as: prazosin > WB4101 = doxazosin > this compound > phentolamine.
Selectivity Profile
Both this compound and Prazosin exhibit selectivity for postsynaptic alpha-1 adrenergic receptors over presynaptic alpha-2 adrenergic receptors. This selectivity is a key therapeutic advantage, as it minimizes the reflex tachycardia often associated with non-selective alpha-blockers. By not blocking the presynaptic alpha-2 autoreceptors, the negative feedback loop for norepinephrine release remains intact.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Experimental Protocols
Radioligand Binding Assay for Alpha-1 Adrenergic Receptors
This protocol is a representative method for determining the binding affinity (Ki) of this compound and Prazosin for alpha-1 adrenergic receptors.
1. Membrane Preparation:
-
Tissues (e.g., rat cerebral cortex, liver, or cells expressing recombinant human alpha-1 adrenergic receptors) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a fixed concentration of a radiolabeled ligand specific for alpha-1 adrenergic receptors (e.g., [3H]-Prazosin) at a concentration close to its Kd.
-
A range of concentrations of the unlabeled competitor drug (this compound or Prazosin) is added to different wells.
-
The reaction is initiated by adding the membrane preparation to the wells.
-
The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).
3. Filtration and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the competitor.
-
The data are then plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value (the inhibition constant for the competitor) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Discussion and Conclusion
The available evidence consistently indicates that both this compound and Prazosin are potent and selective antagonists of postsynaptic alpha-1 adrenergic receptors. Prazosin, however, exhibits a significantly higher affinity and potency for these receptors compared to its structural analogue, this compound. While both compounds are effective in blocking alpha-1 mediated vasoconstriction, the lower potency of this compound may necessitate higher clinical doses to achieve a similar therapeutic effect.
One intriguing finding from early studies is the suggestion that following chronic administration, the antihypertensive effect of this compound may involve mechanisms beyond simple alpha-adrenergic receptor blockade. This warrants further investigation to elucidate any additional pharmacological properties of this compound that might differentiate it more significantly from Prazosin.
For researchers and drug development professionals, the data presented here underscores the importance of subtle molecular modifications in altering the pharmacological profile of a drug. While structurally similar, the observed differences in potency between this compound and Prazosin highlight the fine-tuning possible within a chemical series. Future research should focus on obtaining a complete quantitative profile of this compound's binding affinities at the individual alpha-1 adrenergic receptor subtypes to allow for a more detailed and direct comparison with Prazosin and other alpha-1 antagonists. This would provide a more comprehensive understanding of its potential therapeutic applications and side-effect profile.
References
- 1. Non-competitive antagonism of the alpha-adrenoceptor-mediated fast component of contraction of rat aorta, by doxazosin and prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the alpha-1 adrenergic receptors in the thoracic aorta of control and aldosterone hypertensive rats: correlation of radioligand binding with potassium efflux and contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doxazosin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Analysis of the Alpha-1 Adrenergic Antagonists: Tiodazosin, Trimazosin, and Phentolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of three alpha-1 adrenergic receptor antagonists: Tiodazosin, Trimazosin, and Phentolamine. The information presented is collated from preclinical studies to assist in research and development endeavors.
Introduction to Alpha-1 Blockers
Alpha-1 adrenergic receptor antagonists, commonly known as alpha-1 blockers, are a class of drugs that inhibit the action of norepinephrine and epinephrine at the alpha-1 adrenergic receptors in smooth muscle and other tissues. This inhibition leads to vasodilation, a decrease in peripheral resistance, and consequently, a reduction in blood pressure. These agents are primarily utilized in the management of hypertension and benign prostatic hyperplasia (BPH)[1][2]. The three compounds discussed herein—this compound, Trimazosin, and Phentolamine—represent different facets of alpha-1 adrenergic antagonism.
Comparative Efficacy
The relative efficacy of these three alpha-1 blockers has been evaluated in both in vivo and in vitro studies. A key distinction lies in their selectivity for receptor subtypes. This compound and Trimazosin are reported to be selective antagonists for postsynaptic alpha-1 adrenergic receptors. In contrast, Phentolamine is a non-selective antagonist, blocking both presynaptic (alpha-2) and postsynaptic (alpha-1) adrenergic receptors. This lack of selectivity can lead to a more pronounced reflex tachycardia.
In Vivo Hypotensive Effects
A study in conscious, spontaneously hypertensive rats provided a direct comparison of the hypotensive potency of these agents when administered subcutaneously. The observed order of potency was:
Prazosin > this compound > Phentolamine > Trimazosin
It is noteworthy that prazosin, a structurally similar quinazoline derivative to Trimazosin, was found to be the most potent in this assay.
In Vitro Alpha-1 Adrenergic Receptor Antagonism
While a single study with a head-to-head comparison of the in vitro antagonist potency of all three drugs is not available, data from various sources allow for an indirect comparison. One study reported that this compound is a potent competitive postsynaptic alpha-1 adrenergic receptor antagonist, approximately four times more potent than Phentolamine in this regard[3]. Another study indicated that Trimazosin has a lower affinity for alpha-1 adrenoceptors compared to prazosin[4]. Phentolamine has a reported pA2 value of approximately 7.9-8.1 in rat thoracic aorta[5].
Data Summary
The following table summarizes the available quantitative and qualitative data for this compound, Trimazosin, and Phentolamine.
| Parameter | This compound | Trimazosin | Phentolamine |
| Mechanism of Action | Selective alpha-1 adrenergic antagonist | Selective alpha-1 adrenergic antagonist | Non-selective alpha-1 and alpha-2 adrenergic antagonist |
| In Vivo Potency (Hypotensive Effect in Rats) | More potent than Phentolamine and Trimazosin | Less potent than Prazosin, this compound, and Phentolamine | Less potent than this compound and Prazosin |
| In Vitro Potency (vs. Phentolamine) | ~4 times more potent at postsynaptic alpha-1 receptors | Less affinity than prazosin for alpha-1 adrenoceptors | pA2 ≈ 7.9 - 8.1 (rat aorta) |
| Receptor Selectivity | Selective for postsynaptic alpha-1 receptors | Selective for postsynaptic alpha-1 receptors | Non-selective for alpha-1 and alpha-2 receptors |
| Observed Side Effects | Potential for orthostatic hypotension | Generally well-tolerated with a side effect profile comparable to placebo in some studies | Can cause significant tachycardia due to alpha-2 blockade |
Experimental Protocols
In Vitro Determination of Alpha-1 Adrenergic Antagonist Potency (Schild Analysis)
The potency of a competitive antagonist is often determined by a Schild analysis, which yields a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Detailed Methodology:
-
Tissue Preparation: An isolated tissue preparation containing alpha-1 adrenergic receptors, such as rat thoracic aorta or vas deferens, is suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to a selective alpha-1 adrenergic agonist (e.g., phenylephrine or norepinephrine) is established to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
-
Antagonist Incubation: The tissue is then incubated with a known concentration of the antagonist (e.g., this compound, Trimazosin, or Phentolamine) for a predetermined equilibration period.
-
Shifted Agonist Concentration-Response Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated.
-
Data Analysis: The concentration ratio (CR) is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
-
Schild Plot: The logarithm of (CR-1) is plotted against the negative logarithm of the molar concentration of the antagonist. For a competitive antagonist, this plot should be linear with a slope of 1.0. The pA2 value is determined by the intercept of the regression line with the x-axis.
In Vivo Measurement of Blood Pressure in Conscious Rats
Direct measurement of arterial blood pressure in conscious, unrestrained animals provides a more physiologically relevant assessment of a drug's antihypertensive efficacy.
Detailed Methodology:
-
Animal Model: Spontaneously hypertensive rats (SHR) are a commonly used model for preclinical hypertension studies.
-
Catheter Implantation: Under anesthesia, a catheter is surgically implanted into the carotid artery or femoral artery of the rat and exteriorized at the back of the neck. The animal is allowed to recover from surgery.
-
Blood Pressure Monitoring: After the recovery period, the arterial catheter is connected to a pressure transducer, and blood pressure and heart rate are continuously recorded using a data acquisition system. This is often done using telemetry to allow the animal free movement within its cage.
-
Drug Administration: The alpha-1 blocker is administered via an appropriate route (e.g., subcutaneous, oral gavage, or intravenous).
-
Data Collection: Blood pressure and heart rate are monitored continuously before and for a specified period after drug administration to determine the onset, magnitude, and duration of the hypotensive effect.
-
Data Analysis: The change in mean arterial pressure (MAP) from baseline is calculated for each dose of the drug to construct a dose-response curve and determine the relative potency of the different compounds.
Visualizing the Mechanisms
Alpha-1 Adrenergic Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of alpha-1 adrenergic receptors.
Caption: Alpha-1 adrenergic receptor signaling pathway and points of antagonist intervention.
Experimental Workflow for In Vivo Blood Pressure Measurement
This diagram outlines the key steps in assessing the in vivo efficacy of alpha-1 blockers on blood pressure in a conscious rat model.
Caption: Workflow for in vivo comparison of alpha-1 blocker efficacy on blood pressure.
Conclusion
This compound, Trimazosin, and Phentolamine are all effective alpha-1 adrenergic antagonists, but they exhibit important differences in their potency, selectivity, and consequently, their overall pharmacological profile. This compound appears to be a more potent and selective postsynaptic alpha-1 blocker compared to Phentolamine and Trimazosin based on available preclinical data. Trimazosin is a selective alpha-1 blocker but appears less potent than the other two in vivo. Phentolamine's non-selectivity for alpha-1 and alpha-2 receptors contributes to a different side-effect profile, notably a higher propensity for tachycardia. The choice of a specific alpha-1 blocker for further research and development would depend on the desired balance between potency, selectivity, and potential side effects. The experimental protocols and data presented in this guide provide a foundation for such comparative evaluations.
References
- 1. What is Trimazosin used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. In vitro comparison of the pre- and postsynaptic alpha adrenergic receptor blocking properties of prazosin and this compound (BL5111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hypotensive effect of trimazosin is not caused solely by alpha 1-adrenoceptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the alpha-1 adrenergic receptors in the thoracic aorta of control and aldosterone hypertensive rats: correlation of radioligand binding with potassium efflux and contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antihypertensive Effect of Tiodazosin in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antihypertensive effects of Tiodazosin and other alpha-1 adrenergic receptor antagonists in animal models, with a focus on studies conducted in spontaneously hypertensive rats (SHR). The information is intended to assist researchers in evaluating the preclinical efficacy of this compound.
Executive Summary
This compound, a quinazoline derivative, demonstrates effective antihypertensive activity in animal models, primarily through the blockade of postsynaptic alpha-1 adrenergic receptors. In spontaneously hypertensive rats (SHR), a widely used model for human essential hypertension, this compound has been shown to cause a graded decrease in blood pressure. Comparative studies indicate that while this compound is about half as potent as Prazosin upon acute oral administration, it exhibits equivalent and sustained blood pressure reduction during chronic administration. This suggests that this compound is a viable candidate for the management of hypertension, potentially with a different pharmacological profile upon long-term use compared to other alpha-1 blockers.
Comparative Efficacy in Spontaneously Hypertensive Rats (SHR)
The antihypertensive effects of this compound have been evaluated in conscious SHR, demonstrating a dose-dependent reduction in blood pressure. The primary mechanism of action is the selective blockade of postsynaptic alpha-1 adrenergic receptors, leading to vasodilation and a subsequent decrease in peripheral resistance.
| Drug | Administration | Dosage Range | Observation | Potency Comparison |
| This compound | Subcutaneous | 0.1-3 mg/kg | Graded decrease in blood pressure[1] | - |
| Oral (Acute) | - | - | Approximately half as potent as Prazosin[1] | |
| Oral (Chronic) | Equivalent doses | Approximately equivalent, sustained reductions in blood pressure[1] | Equivalent to Prazosin[1] | |
| Prazosin | Subcutaneous | 0.01-1 mg/kg | Graded decrease in blood pressure[1] | More potent than this compound |
| Trimazosin | Subcutaneous | 10-30 mg/kg | Graded decrease in blood pressure | Less potent than this compound and Prazosin |
| Phentolamine | Subcutaneous | 0.1-3 mg/kg | Graded decrease in blood pressure, with an elevation in heart rate | Less potent than this compound and Prazosin |
Experimental Protocols
The evaluation of antihypertensive agents in animal models requires standardized and well-documented protocols to ensure the reliability and reproducibility of the findings. Below is a typical experimental protocol for assessing the antihypertensive effect of a compound in spontaneously hypertensive rats.
Animal Model:
-
Species: Spontaneously Hypertensive Rat (SHR)
-
Age: Typically 12-16 weeks, when hypertension is well-established.
-
Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
Drug Administration:
-
Route of Administration: Oral gavage, subcutaneous injection, or via drinking water for chronic studies.
-
Vehicle: The drug should be dissolved or suspended in an appropriate vehicle (e.g., saline, distilled water, or a specific solvent). The vehicle alone is administered to a control group.
-
Dose Selection: A range of doses is selected based on preliminary studies to establish a dose-response relationship.
Blood Pressure Measurement:
-
Method: Direct measurement via an arterial catheter (e.g., in the carotid or femoral artery) is the gold standard for continuous and accurate blood pressure monitoring in conscious, freely moving rats. Indirect measurement using the tail-cuff method can also be used for repeated measurements over time.
-
Procedure (Direct Measurement):
-
Rats are anesthetized, and a catheter is surgically implanted into an artery.
-
The catheter is exteriorized at the back of the neck.
-
After a recovery period of 24-48 hours, the catheter is connected to a pressure transducer.
-
Baseline blood pressure and heart rate are recorded for a stabilization period.
-
The test compound or vehicle is administered, and blood pressure and heart rate are monitored continuously for a specified duration.
-
Data Analysis:
-
Data are typically expressed as the mean change in mean arterial pressure (MAP) or systolic blood pressure (SBP) from baseline ± standard error of the mean (SEM).
-
Statistical analysis, such as ANOVA followed by a post-hoc test, is used to compare the effects of different doses of the drug with the vehicle control.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the mechanism of action, the following diagrams are provided.
Mechanism of Action
This compound, like other quinazoline-based antihypertensive agents such as prazosin and doxazosin, exerts its therapeutic effect by selectively blocking alpha-1 adrenergic receptors located on the postsynaptic membrane of vascular smooth muscle cells. This antagonism prevents norepinephrine, the endogenous catecholamine, from binding to these receptors and initiating the signaling cascade that leads to vasoconstriction.
The alpha-1 adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by norepinephrine, stimulates the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The increased intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, resulting in vasoconstriction and an increase in blood pressure.
By blocking the initial step of this pathway—the binding of norepinephrine to the alpha-1 adrenergic receptor—this compound effectively inhibits this entire cascade. The result is a reduction in vascular smooth muscle tone, leading to vasodilation, decreased peripheral resistance, and a lowering of arterial blood pressure. Interestingly, studies on chronic this compound administration suggest the involvement of additional mechanisms beyond simple alpha-1 adrenergic receptor antagonism that contribute to its sustained antihypertensive effect.
Conclusion
This compound is an effective antihypertensive agent in animal models, with a mechanism of action centered on the blockade of alpha-1 adrenergic receptors. Its efficacy, particularly upon chronic administration, is comparable to that of Prazosin, a well-established drug in this class. The data presented in this guide, derived from preclinical studies in spontaneously hypertensive rats, supports the continued investigation of this compound as a potential therapeutic agent for the management of hypertension. Further research is warranted to fully elucidate the long-term pharmacological profile of this compound and to translate these preclinical findings to clinical settings.
References
Tiodazosin's selectivity for postsynaptic vs. presynaptic alpha-receptors
A detailed examination of tiodazosin's binding affinity and functional selectivity for postsynaptic α1-adrenoceptors over presynaptic α2-adrenoceptors, benchmarked against other key α-adrenergic antagonists.
This compound, a quinazoline derivative, demonstrates marked selectivity as a competitive antagonist for postsynaptic α1-adrenergic receptors, while exhibiting a significantly lower affinity for presynaptic α2-adrenergic receptors. This preferential binding profile is crucial for its pharmacological effects, particularly in the context of its development as an antihypertensive agent. This guide provides a comparative analysis of this compound's receptor selectivity against other well-characterized α-blockers, supported by quantitative data and detailed experimental methodologies.
Comparative Analysis of Receptor Affinity
The selectivity of this compound and other α-adrenergic antagonists is quantified through binding affinity studies, typically measured by the inhibition constant (Ki) or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. A higher pA2 or a lower Ki value indicates a higher binding affinity.
| Compound | α1-Adrenoceptor Affinity | α2-Adrenoceptor Affinity | Selectivity Profile |
| This compound | pA2 = 8.66[1] | Low Affinity | Selective α1 Antagonist |
| Prazosin | High Affinity (Ki ≈ 0.2-1.5 nM)[2][3] | Low Affinity | Highly Selective α1 Antagonist [4] |
| Phentolamine | Moderate Affinity (Ki ≈ 12-32 nM) | Moderate Affinity (Ki ≈ 1 nM) | Non-selective α Antagonist |
| Yohimbine | Low Affinity (Ki ≈ 220-1057 nM) | High Affinity (pKi ≈ 8.0-9.17) | Selective α2 Antagonist |
Note: Ki and pA2 values can vary depending on the specific receptor subtype, tissue, and experimental conditions. The data presented represents a general comparison.
Studies have demonstrated that while this compound is a potent antagonist at postsynaptic α1-receptors, its affinity is approximately 17 times lower than that of prazosin. However, it is about four times more potent than the non-selective antagonist phentolamine at these same receptors. In functional assays on rat aorta, the order of potency for α1-adrenoceptor blockade was determined to be prazosin > doxazosin > this compound > phentolamine.
Signaling Pathways and Experimental Workflow
The differential effects of these antagonists stem from their interaction with the distinct signaling cascades initiated by α1 and α2-adrenoceptors.
The determination of receptor selectivity involves rigorous experimental procedures, including radioligand binding assays and functional assays.
Experimental Protocols
Radioligand Binding Assays for Ki Determination
Radioligand binding assays are a cornerstone for determining the affinity of a drug for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for α1- and α2-adrenoceptors.
Materials:
-
Tissue or cell membranes expressing the target α-adrenoceptor subtype.
-
Radiolabeled ligand specific for the receptor (e.g., [³H]-prazosin for α1, [³H]-yohimbine for α2).
-
Unlabeled test compounds (this compound, prazosin, phentolamine, yohimbine).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a cold buffer and centrifuge to isolate the membrane fraction containing the receptors.
-
Incubation: In a series of tubes, incubate a fixed concentration of the radiolabeled ligand with the membrane preparation in the presence of varying concentrations of the unlabeled test compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known potent unlabeled ligand).
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays for pA2 Determination (Schild Plot Analysis)
Functional assays measure the effect of an antagonist on the physiological response induced by an agonist. The Schild plot analysis is a classical method to determine the pA2 value.
Objective: To determine the pA2 value of an antagonist (e.g., this compound) at a functional receptor.
Materials:
-
Isolated tissue preparation with functional α-adrenoceptors (e.g., rat mesenteric artery).
-
Organ bath setup with physiological saline solution, aeration, and temperature control.
-
Force transducer to measure tissue contraction.
-
Agonist (e.g., norepinephrine).
-
Antagonist (this compound).
Procedure:
-
Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological saline solution and allow it to equilibrate.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist (e.g., norepinephrine) to establish the baseline response.
-
Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of the antagonist (this compound) for a predetermined period.
-
Agonist Curve in Presence of Antagonist: Generate a new cumulative concentration-response curve for the agonist in the presence of the antagonist. The curve should be shifted to the right.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with several different concentrations of the antagonist.
-
Data Analysis: For each antagonist concentration, calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist). Plot the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression of this plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Conclusion
The available data consistently demonstrates that this compound is a selective antagonist of postsynaptic α1-adrenoceptors with minimal activity at presynaptic α2-adrenoceptors. This selectivity profile, while less pronounced than that of prazosin, is significantly greater than that of non-selective agents like phentolamine. This positions this compound as a valuable tool for research into the physiological and pathological roles of α1-adrenergic signaling and as a potential therapeutic agent where selective α1-blockade is desired. The experimental protocols outlined provide a robust framework for the continued characterization of this compound and other novel α-adrenergic modulators.
References
- 1. neuron.mefst.hr [neuron.mefst.hr]
- 2. A study of alpha 1-adrenoceptors in rat renal cortex: comparison of [3H]-prazosin binding with the alpha 1-adrenoceptor modulating gluconeogenesis under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of alpha1 adrenergic receptors in human benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
Tiodazosin's Antihypertensive Efficacy: A Comparative Analysis of Reproducibility and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of tiodazosin and its alternatives on mean arterial pressure (MAP). The reproducibility of this compound's effects is critically examined alongside the performance of other alpha-1 adrenergic receptor antagonists, supported by experimental data and detailed methodologies.
This compound, a quinazoline derivative and selective alpha-1 adrenergic receptor antagonist, has been investigated for its potential in managing hypertension. However, studies have indicated a degree of variability in its effectiveness, with one long-term study revealing that it failed to lower blood pressure in 30% of patients with essential hypertension[1]. This highlights the importance of understanding the reproducibility of its effects and comparing its performance with established alternatives such as prazosin, terazosin, and doxazosin.
Comparative Efficacy on Mean Arterial Pressure
The following table summarizes the quantitative data from various studies on the effects of this compound and its alternatives on mean arterial pressure in hypertensive subjects.
| Drug | Dosage | Study Population | Change in Mean Arterial Pressure (MAP) | Reference |
| This compound | Not specified | 10 patients with essential hypertension | Significant reduction in 7 out of 10 patients | [1] |
| Prazosin | 2-5 mg, 3 times a day for 15 days | Patients with essential hypertension | 10% reduction at rest | [2] |
| 0.5 mg (single IV and oral doses) | Hypertensive patients | 10-14% reduction | [3] | |
| Terazosin | 1 mg (IV) | 10 patients (hypertensive and normotensive) | -15.3 mmHg | [4] |
| 5 mg (IV) | 5 patients | -22.8 mmHg | ||
| 2-4 mg/day for 4 weeks | 12 untreated hypertensive patients | From 116.4 mmHg to 101.7 mmHg (calculated from SBP/DBP) | ||
| Doxazosin | 0.5-1.0 mg (IV, acute) | 14 patients with essential hypertension | 8% reduction (supine), 12% reduction (sitting) | |
| 2-16 mg once daily (chronic, 1 year) | 14 patients with essential hypertension | 13% reduction (supine), 16% reduction (sitting) | ||
| 8 mg daily for 26 days | 25 hypertensive patients | Reduction of 10/7 mmHg (supine) and 13/18 mmHg (standing) in SBP/DBP | ||
| Mean maintenance dose of 3.1 mg/day for 10 weeks | 4027 hypertensive patients | Mean decrease of 22/15 mmHg in SBP/DBP |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the results and designing future research. Below are detailed protocols for key experiments.
Clinical Trial of this compound in Essential Hypertension
-
Objective: To evaluate the long-term hemodynamic and systemic effects of this compound in patients with essential hypertension.
-
Study Design: A long-term therapeutic trial.
-
Participants: 10 patients with a diagnosis of essential hypertension.
-
Intervention: Oral administration of this compound for 10 weeks. The specific dosage was not detailed in the abstract.
-
Outcome Measures:
-
Primary: Intra-arterial mean blood pressure.
-
Secondary: Heart rate, cardiac output, plasma volume, and various systemic effects (body weight, blood counts, serum chemistry).
-
-
Data Analysis: Comparison of pre- and post-treatment hemodynamic and systemic parameters.
Clinical Trial of Prazosin in Essential Hypertension
-
Objective: To examine the effects of prazosin on the autonomic control of circulation in essential hypertension.
-
Study Design: A pre- and post-treatment study.
-
Participants: Subjects with essential hypertension.
-
Intervention: Continuous administration of prazosin (2-5 mg, three times a day) for 15 days.
-
Outcome Measures:
-
Primary: Intra-arterial blood pressure (BP).
-
Secondary: Heart rate, cardiac output (measured by thermodilution), and peripheral resistance. Measurements were taken at rest and during various sympathetic stimuli (dynamic and isometric exercise, cold exposure) and inhibition (carotid baroreceptor reflex).
-
-
Data Analysis: Comparison of cardiovascular parameters before and after 15 days of prazosin treatment.
Clinical Trial of Terazosin in Hypertensive Patients
-
Objective: To determine the effect of terazosin on blood pressure in hypertensive patients.
-
Study Design: A parallel, double-blind, placebo-controlled study.
-
Participants: 24 untreated hypertensive patients.
-
Intervention: Patients were randomly assigned to receive either terazosin (2-4 mg/day) or a placebo for 4 weeks.
-
Outcome Measures:
-
Primary: Systolic and diastolic blood pressure.
-
-
Data Analysis: Comparison of blood pressure changes between the terazosin and placebo groups.
Clinical Trial of Doxazosin in Essential Hypertension
-
Objective: To study the acute and chronic hemodynamic effects of doxazosin in patients with essential hypertension.
-
Study Design: A study with both acute (intravenous) and chronic (oral) administration phases.
-
Participants: 14 patients with essential hypertension.
-
Intervention:
-
Acute: Intravenous injection of doxazosin (0.5-1.0 mg).
-
Chronic: Daily oral administration of doxazosin capsules (2-16 mg) for one year.
-
-
Outcome Measures:
-
Primary: Intra-arterially recorded mean arterial pressure.
-
Secondary: Heart rate, cardiac output (measured by Cardiogreen), and total peripheral resistance index. Measurements were taken at rest (supine and sitting) and during exercise.
-
-
Data Analysis: Comparison of hemodynamic parameters before and after acute and chronic doxazosin administration.
Signaling Pathways and Experimental Workflows
The antihypertensive effects of this compound and its alternatives are primarily mediated through the blockade of alpha-1 adrenergic receptors. The following diagrams illustrate the signaling pathway and a typical experimental workflow for evaluating these drugs.
References
- 1. Effects of this compound, a new antihypertensive, hemodynamics and clinical variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of prazosin on autonomic control of circulation in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prazosin dynamics in hypertension: relationship to plasma concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute hemodynamic effects of terazosin in hypertensive and normotensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of studies comparing Tiodazosin and other quinazoline antihypertensives
In the landscape of antihypertensive therapeutics, the quinazoline class of drugs has carved a significant niche, primarily through its action as alpha-1 adrenergic receptor antagonists. This guide provides a detailed meta-comparative analysis of Tiodazosin, a lesser-known quinazoline derivative, against its more established counterparts such as Prazosin, Doxazosin, and Terazosin. The information is tailored for researchers, scientists, and drug development professionals, presenting a synthesis of available data on efficacy, safety, and pharmacological profiles.
Pharmacological Overview
This compound is a potent and competitive postsynaptic alpha-1 adrenergic receptor antagonist[1]. Structurally, it resembles prazosin and exerts its antihypertensive effect by blocking the alpha-1 adrenergic receptors, which leads to a reduction in systemic vascular resistance[2]. While this compound has shown efficacy in reducing blood pressure, it is noted to have some drawbacks and offers little advantage over other available antihypertensives[2].
Other quinazoline-based antihypertensives like Doxazosin, Prazosin, and Terazosin also act as alpha-1 adrenoceptor antagonists[3]. Doxazosin selectively inhibits postsynaptic alpha-1 receptors, leading to decreased peripheral vascular resistance with minimal effect on heart rate[4]. Similarly, Prazosin and Terazosin are effective in managing hypertension through the same mechanism of action.
Comparative Efficacy and Safety
Clinical studies have provided insights into the comparative efficacy and safety of these agents. A study evaluating this compound showed that it significantly reduced mean blood pressure in a majority of patients with essential hypertension, primarily by decreasing systemic vascular resistance. However, the study also highlighted a failure to lower blood pressure in 30% of patients and the occurrence of side effects such as orthostatic hypotension.
In comparative studies, Doxazosin has been shown to be an effective and well-tolerated once-daily antihypertensive agent, comparable to Terazosin but at a lower daily dosage. Long-term studies have indicated that Doxazosin produces clinically significant and sustained reductions in blood pressure, with some evidence suggesting it may be more effective than Prazosin. Furthermore, Doxazosin has demonstrated a favorable lipid profile.
Side effects are a crucial consideration in antihypertensive therapy. For this compound, reported adverse effects include transient light-headedness, palpitations, and in one case, profound orthostatic hypotension. For Doxazosin and Terazosin, treatment-related side effects were generally mild to moderate and often resolved with continued therapy.
Below is a summary of comparative data extracted from various studies:
| Feature | This compound | Prazosin | Doxazosin | Terazosin |
| Primary Mechanism | Potent competitive postsynaptic alpha-1 adrenergic receptor antagonist | Alpha-1 adrenoceptor antagonist | Selective postsynaptic alpha-1 receptor inhibitor | Alpha-1 adrenoceptor antagonist |
| Efficacy | Effective in 70% of patients in one study; reduces systemic vascular resistance. | Effective in reducing blood pressure. | Effective as once-daily therapy; comparable to terazosin at lower doses. Reductions in blood pressure greater than prazosin in a long-term study. | Effective as once or twice-daily therapy; comparable to doxazosin. |
| Key Side Effects | Orthostatic hypotension, light-headedness, palpitations. | Dizziness, headache, drowsiness. | Generally mild to moderate; dizziness, headache, drowsiness are common. | Generally mild to moderate; similar to doxazosin. |
| Dosing Frequency | Not specified in detail, used in a 10-week therapy trial. | Typically 2-3 times daily due to a short half-life. | Once daily due to a long plasma elimination half-life. | Once or twice daily. |
| Lipid Profile Effect | Not detailed in provided abstracts. | Favorable changes reported. | Favorable changes, including increased HDL/total cholesterol ratio and decreased total cholesterol and triglycerides. | Not detailed in provided abstracts. |
Signaling Pathways and Experimental Protocols
The primary signaling pathway for all these quinazoline antihypertensives involves the blockade of alpha-1 adrenergic receptors on vascular smooth muscle. This action inhibits the downstream signaling cascade initiated by norepinephrine, leading to vasodilation.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway Blockade by Quinazolines.
A typical experimental workflow for comparing these antihypertensive agents in a clinical setting is outlined below.
References
Safety Operating Guide
Navigating the Disposal of Tiodazosin: A Procedural Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Tiodazosin, a research-grade alpha-1 adrenergic receptor antagonist.
Hazardous Waste Characterization
The first crucial step in the proper disposal of any chemical is to determine if it qualifies as hazardous waste. According to the EPA's Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of the four following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2][3][4] Researchers must consult the compound's Safety Data Sheet (SDS) to identify these characteristics. In the absence of an SDS for this compound, a conservative approach, treating the substance as potentially hazardous, is recommended.
Below is a table summarizing the key hazardous characteristics to assess when consulting an SDS for any pharmaceutical compound.
| Characteristic | Description | EPA Waste Code |
| Ignitability | Liquids with a flash point below 60°C, non-liquids that can cause fire under certain conditions, ignitable compressed gases, and oxidizers.[4] | D001 |
| Corrosivity | Aqueous wastes with a pH less than or equal to 2, or greater than or equal to 12.5, or the ability to corrode steel. | D002 |
| Reactivity | Wastes that are unstable under normal conditions, may react with water, can emit toxic gases, or are capable of detonation or explosion. | D003 |
| Toxicity | Harmful when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP). | D004 - D043 |
Experimental Protocols for Waste Determination
While no specific experimental protocols for this compound disposal were found, the general procedure for characterizing a chemical waste in a laboratory setting involves:
-
SDS Review: A thorough review of the manufacturer-provided Safety Data Sheet for hazard warnings, physical and chemical properties, and disposal considerations.
-
Literature Search: Examination of scientific literature for any published data on the compound's toxicity, reactivity, and environmental fate.
-
Consultation with EHS: Engaging the institution's Environmental Health and Safety department to leverage their expertise in hazardous waste determination and disposal procedures.
Procedural Steps for this compound Disposal
Given that this compound is a research chemical and its full hazard profile is not widely documented, the following step-by-step disposal procedure should be followed in consultation with your institution's safety officer.
-
Hazard Assessment: In the absence of an SDS, treat this compound as a potentially hazardous chemical. Review any available information, such as supplier specifications, for initial hazard clues.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Keep it in a dedicated, sealed, and clearly labeled waste container.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and the accumulation start date.
-
Waste Manifest: Complete a hazardous waste manifest provided by your institution's EHS department. This document tracks the waste from generation to its final disposal.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
EHS Collection: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of a research chemical like this compound in a laboratory setting.
Disclaimer: The information provided in this guide is for informational purposes only and is based on general principles of laboratory safety and pharmaceutical waste management. Since a specific Safety Data Sheet for this compound was not available, it is imperative to consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
Essential Safety and Logistics for Handling Tiodazosin
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Tiodazosin. It outlines operational procedures, personal protective equipment (PPE) requirements, disposal plans, and emergency protocols to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to prevent direct contact, inhalation, and ingestion of this compound. The following table summarizes the recommended PPE for handling this compound.[1][2]
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against splashes and airborne particles.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, latex, or neoprene gloves are recommended.[1] Double gloving is advised when compounding, administering, and disposing of the substance. Regularly inspect gloves for tears and change them immediately if contaminated or punctured. |
| Body Protection | Laboratory Coat or Disposable Gown | A lab coat is suitable for low-volume handling. For tasks with a higher risk of contamination, disposable, low-permeability gowns with a solid front, long sleeves, and tight-fitting cuffs are recommended. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) | Recommended when there is a risk of generating airborne powder or aerosols. Engineering controls, such as fume hoods, should be the primary means of controlling exposure. |
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
2.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Personnel involved in unpacking should wear appropriate PPE, including gloves.
-
Store this compound in a tightly sealed, properly labeled container as directed by the product packaging.
-
Store in a designated, well-ventilated, and restricted-access area.
2.2. Handling and Preparation:
-
Always handle this compound within a certified chemical fume hood or other appropriate containment device to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize the generation of dust and aerosols. Use appropriate tools, such as spatulas, for handling solid material.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Do not eat, drink, or apply cosmetics in areas where this compound is handled.
2.3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the affected area.
-
Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.
-
Contain the spill source if it is safe to do so.
-
Collect the spilled material with an absorbent material and place it in a labeled, sealed container for hazardous waste disposal.
-
Thoroughly clean the spill area.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
3.1. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated materials, including gloves, weighing paper, and disposable labware, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Ensure the container is compatible with the solvent used.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
3.2. Disposal Procedure:
-
Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound".
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Dispose of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove all contaminated clothing. |
| Eye Contact | Immediately flush eyes with a large amount of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
Visual Workflow Diagrams
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Procedures for this compound Exposure.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
